molecular formula C40H72O16 B11935114 Benzyl-PEG14-t-butyl-ester

Benzyl-PEG14-t-butyl-ester

Cat. No.: B11935114
M. Wt: 809.0 g/mol
InChI Key: QQWRCOVBXYCPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG14-t-butyl-ester is a useful research compound. Its molecular formula is C40H72O16 and its molecular weight is 809.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H72O16

Molecular Weight

809.0 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C40H72O16/c1-40(2,3)56-39(41)9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51-29-30-52-31-32-53-33-34-54-35-36-55-37-38-7-5-4-6-8-38/h4-8H,9-37H2,1-3H3

InChI Key

QQWRCOVBXYCPJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Benzyl-PEG14-t-butyl-ester chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG14-t-butyl-ester is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). As a member of the polyethylene (B3416737) glycol (PEG) class of linkers, it offers a balance of hydrophilicity, defined length, and versatile chemical handles. This technical guide provides a comprehensive overview of the chemical properties, representative synthesis and analysis protocols, and the functional context of this compound in drug discovery.

PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, in this case, this compound, plays a crucial role in optimizing the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and for understanding its physicochemical behavior.

PropertyValue
Chemical Name This compound
CAS Number 1393331-50-8
Molecular Formula C₄₀H₇₂O₁₆
Molecular Weight 808.99 g/mol
Appearance Expected to be a colorless or pale yellow oil or solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water.
Storage Conditions Store at -20°C for long-term stability. For solutions in DMSO, store at 4°C for up to two weeks or at -80°C for up to six months.

Role in PROTAC Technology

The this compound linker serves as a crucial component in the design and synthesis of PROTACs. The benzyl (B1604629) group can function as a stable protecting group or a point of attachment, while the t-butyl ester protects a carboxylic acid functionality. This ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to a ligand for either the target protein or the E3 ligase. The PEG14 chain provides a defined spacer length to facilitate the optimal orientation of the two ends of the PROTAC for efficient ternary complex formation.

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC utilizing a linker such as this compound is a catalytic cycle that leads to the degradation of the target protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->E3 Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Disclaimer: The following protocols are representative methods for the synthesis, purification, and analysis of this compound and are based on general procedures for similar heterobifunctional PEG linkers. These are intended for illustrative purposes, and optimization may be required for specific experimental conditions.

Representative Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process involving the sequential modification of a PEG14 diol.

Step 1: Monobenzylation of PEG14 Diol

  • Materials:

    • PEG14 diol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Benzyl bromide

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Dry toluene

  • Procedure:

    • Dissolve PEG14 diol (1 equivalent) in anhydrous THF.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Add benzyl bromide (1.2 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (B1210297).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-benzylated PEG14 alcohol.

Step 2: Esterification with t-butyl bromoacetate (B1195939)

  • Materials:

    • Mono-benzylated PEG14 alcohol (from Step 1)

    • Potassium t-butoxide

    • t-butyl bromoacetate

    • Anhydrous toluene

  • Procedure:

    • Dissolve the mono-benzylated PEG14 alcohol (1 equivalent) in anhydrous toluene.

    • Add potassium t-butoxide (1.2 equivalents) and stir the mixture for 1 hour at room temperature under an inert atmosphere.

    • Add t-butyl bromoacetate (1.5 equivalents) and stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Purification

Purification of this compound is typically achieved using column chromatography.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane (B109758) in methanol (B129727) is commonly used. The polarity of the eluent should be optimized based on TLC analysis.

  • Detection: TLC visualization can be performed using a potassium permanganate (B83412) stain, which is effective for PEG compounds.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include those for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic methylene (B1212753) protons (~4.5 ppm), the PEG backbone protons (a complex multiplet around 3.6 ppm), and the t-butyl protons (a singlet around 1.4 ppm).

    • ¹³C NMR: Expected signals include those for the aromatic carbons, the benzylic carbon, the PEG backbone carbons, the ester carbonyl carbon, and the carbons of the t-butyl group.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+Na]⁺ or [M+K]⁺ adducts should be observed.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC can be used to assess the purity of the final product. A suitable column (e.g., C18) and a gradient of acetonitrile (B52724) in water (often with 0.1% trifluoroacetic acid) would be appropriate. Detection can be achieved using an evaporative light scattering detector (ELSD) or a mass spectrometer.

Application in a PROTAC Synthesis Workflow

This compound is a versatile building block in a multi-step PROTAC synthesis. The t-butyl ester can be deprotected to a carboxylic acid, which is then activated for coupling to an amine-containing ligand.

PROTAC_Synthesis_Workflow start This compound deprotection Deprotection (e.g., TFA) start->deprotection acid Benzyl-PEG14-acid deprotection->acid activation Acid Activation (e.g., HATU, EDC) acid->activation activated_linker Activated Linker activation->activated_linker coupling1 Coupling Reaction 1 activated_linker->coupling1 ligand1 Ligand 1 (Amine-functionalized) ligand1->coupling1 intermediate Linker-Ligand 1 Conjugate coupling1->intermediate debenzylation Debenzylation (e.g., H2, Pd/C) intermediate->debenzylation deprotected_intermediate Deprotected Intermediate (with terminal alcohol) debenzylation->deprotected_intermediate activation2 Functional Group Transformation deprotected_intermediate->activation2 activated_intermediate Activated Intermediate activation2->activated_intermediate coupling2 Coupling Reaction 2 activated_intermediate->coupling2 ligand2 Ligand 2 ligand2->coupling2 final_protac Final PROTAC coupling2->final_protac

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a valuable heterobifunctional linker for the construction of PROTACs. Its well-defined PEG chain length, coupled with orthogonal protecting groups, allows for the systematic and controlled synthesis of these complex molecules. A thorough understanding of its chemical properties and the availability of robust synthetic and analytical protocols are essential for its effective implementation in drug discovery programs aimed at developing novel protein-degrading therapeutics. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in the rational design and synthesis of next-generation PROTACs.

Technical Guide: Benzyl-PEG14-t-butyl-ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG14-t-butyl-ester, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). While a specific CAS number for this compound is not readily found in public databases, this guide will provide representative data and protocols based on closely related Benzyl-PEG-t-butyl-ester analogs.

Core Concepts and Data Presentation

This compound is a chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer of 14 ethylene (B1197577) glycol units. This linker is flanked by a benzyl (B1604629) ether on one terminus and a t-butyl ester on the other. These protecting groups allow for the sequential and controlled conjugation of two different molecular entities. The PEG linker itself imparts favorable physicochemical properties, such as increased hydrophilicity and improved pharmacokinetics, to the final conjugate molecule.

The primary application of linkers like this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's length, flexibility, and chemical nature are critical for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.

Table 1: Representative Physicochemical Properties of a Benzyl-PEG-t-butyl-ester Analog (Benzyl-PEG8-t-butyl-ester)

PropertyValue
Molecular Formula C32H56O10
Molecular Weight 600.78 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in DMSO, DCM, and DMF
Purity (Typical) ≥95%
Storage Conditions -20°C for long-term storage

Note: Data presented is for a representative analog, Benzyl-PEG8-t-butyl-ester, as specific data for the PEG14 variant is not widely available.

Experimental Protocols

The utility of this compound as a linker relies on the selective removal of its protecting groups. The following are detailed, representative protocols for the deprotection of the benzyl and t-butyl ester groups.

Deprotection of the Benzyl Group (Hydrogenolysis)

This procedure yields a free hydroxyl group, which can then be further functionalized.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Reaction flask

  • Hydrogenation balloon or apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Introduce hydrogen gas, either from a balloon or a hydrogenation apparatus, and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, HO-PEG14-t-butyl-ester.

Deprotection of the t-Butyl Ester Group (Acidolysis)

This procedure yields a free carboxylic acid, which is reactive towards amine groups for amide bond formation.

Materials:

  • This compound or its benzyl-deprotected analog

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Reaction flask

  • Rotary evaporator

Procedure:

  • Dissolve the t-butyl ester-containing compound in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath (0°C).

  • Add TFA dropwise to the solution (typically a 20-50% solution of TFA in DCM).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The crude product, the corresponding carboxylic acid, can be further purified by chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate the core concepts of PROTAC synthesis and mechanism of action, where this compound serves as a crucial linker component.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis poi_ligand Protein of Interest (POI) Ligand linker This compound poi_ligand->linker Deprotection & Conjugation Step 1 e3_ligand E3 Ligase Ligand linker->e3_ligand Deprotection & Conjugation Step 2 protac Final PROTAC Molecule e3_ligand->protac PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation poi Target Protein (POI) poi_protac_e3 POI-PROTAC-E3 Complex poi->poi_protac_e3 protac PROTAC protac->poi_protac_e3 e3 E3 Ubiquitin Ligase e3->poi_protac_e3 ub_poi Ubiquitinated POI poi_protac_e3->ub_poi Ubiquitination ub Ubiquitin ub->ub_poi proteasome Proteasome ub_poi->proteasome Recognition & Degradation degraded Degraded Peptides proteasome->degraded

An In-depth Technical Guide to the Solubility and Stability of Benzyl-PEG14-t-butyl-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for Benzyl-PEG14-t-butyl-ester is not extensively available in public literature. This guide is therefore constructed based on the well-established chemical properties of its constituent moieties: the benzyl (B1604629) group, the polyethylene (B3416737) glycol (PEG) chain, and the t-butyl ester protecting group. The protocols and data presented herein are representative of the methodologies used to characterize such molecules and provide a framework for empirical determination.

Introduction

This compound is a bifunctional molecule featuring a polyethylene glycol (PEG) linker. Such molecules are commonly employed in pharmaceutical sciences, particularly in the development of advanced drug delivery systems and novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where they serve as flexible linkers.[1][2] The molecule's structure combines a hydrophobic benzyl group, a hydrophilic PEG14 chain to enhance pharmacokinetic properties, and a t-butyl ester group, which serves as a protecting group for a carboxylic acid.[3][4] Understanding the solubility and stability of this linker is critical for its application in synthesis, formulation, and predicting its behavior in biological systems.

This guide provides a comprehensive overview of the expected solubility and stability profile of this compound and details the standard experimental protocols required for their determination.

Solubility Profile

The solubility of this compound is governed by the interplay of its components. The long, hydrophilic PEG14 chain is expected to confer significant aqueous solubility.[5][6][7] The t-butyl ester group can also contribute to improved solubility characteristics.[4][8] Conversely, the benzyl group introduces hydrophobicity, which may temper the overall aqueous solubility. In organic solvents, high solubility is anticipated due to the molecule's overall characteristics.[6][9]

Table 2.1: Representative Solubility Data for this compound (Note: These are hypothetical values for illustrative purposes.)

Solvent/Buffer SystemTemperature (°C)MethodPredicted Solubility (µg/mL)
Phosphate-Buffered Saline (PBS), pH 7.425Kinetic> 200
Acetate Buffer, pH 5.025Kinetic> 200
Dimethyl Sulfoxide (DMSO)25-> 100,000
Dimethylformamide (DMF)25-> 100,000
Dichloromethane (DCM)25-> 100,000
Methanol25-> 50,000
Acetonitrile25-> 50,000

Stability Profile

The stability of this compound is primarily dictated by the chemical lability of the t-butyl ester and the PEG backbone.

  • t-Butyl Ester: This group is characteristically stable under neutral and basic conditions but is designed to be readily cleaved under acidic conditions to unmask the carboxylic acid.[10] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will efficiently hydrolyze the ester bond.[11]

  • PEG Backbone: The ether linkages of the PEG chain are generally stable to hydrolysis across a wide pH range.[5] However, they can be susceptible to oxidative degradation, especially in the presence of transition metals and oxygen.[5]

  • Benzyl Group: The benzyl ether linkage to the PEG chain is chemically robust under typical aqueous conditions.

Table 3.1: Representative Stability Data for this compound after 24h Incubation (Note: These are hypothetical values for illustrative purposes, determined by a stability-indicating HPLC method.)

ConditionTemperature (°C)% Parent Compound RemainingPrimary Degradant
0.1 N HCl37< 5%Benzyl-PEG14-carboxylic acid
PBS, pH 7.437> 98%Not Applicable
0.1 N NaOH37> 95%Not Applicable
3% H₂O₂25~90%Oxidized PEG species
Ambient Light25> 99%Not Applicable

Experimental Protocols

This protocol determines the solubility of a compound when transitioning from a concentrated organic stock solution to an aqueous buffer, mimicking conditions in many biological assays.[12][13]

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Multichannel pipette

  • Plate shaker/incubator

  • Nephelometer or UV/Vis plate reader[14][15]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[14]

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate.[14]

  • Aqueous Dilution: Add 198 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.[15]

  • Measurement (Nephelometry): Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed above the background is the kinetic solubility limit.[15]

  • Alternative Measurement (UV/Vis): Alternatively, after incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λ-max. Quantify the concentration against a standard curve prepared in a solvent system where the compound is fully soluble (e.g., 50:50 acetonitrile:water).[14][15]

This protocol uses a stability-indicating HPLC method to assess the degradation of the compound under various stress conditions.[16][17][18]

Materials:

  • This compound

  • HPLC system with UV or Charged Aerosol Detector (CAD)[19]

  • C18 HPLC column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Solutions for stress testing: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

  • Temperature-controlled incubator, photostability chamber

Procedure:

  • Method Development: Develop a gradient HPLC method that separates the parent compound from potential degradation products (e.g., the hydrolyzed carboxylic acid). A typical gradient might be 5% to 95% Mobile Phase B over 20 minutes.[20]

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the compound solution with 0.1 N HCl and incubate at 37°C.

    • Base Hydrolysis: Mix the compound solution with 0.1 N NaOH and incubate at 37°C.

    • Oxidation: Mix the compound solution with 3% H₂O₂ and keep at room temperature.[18]

    • Thermal: Incubate the solid compound and a solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Neutralize the acid and base samples before injection. Dilute all samples into the initial mobile phase.

  • HPLC Analysis: Inject the samples onto the HPLC system.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the t=0 sample. Identify major degradants by comparing retention times with standards or by using LC-MS.[19]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Workflow for Kinetic Solubility Assay prep_stock Prepare 10 mM Stock in 100% DMSO add_dmso Dispense DMSO stock (2 µL) into 96-well plate prep_stock->add_dmso add_buffer Add Aqueous Buffer (198 µL) (e.g., PBS, pH 7.4) add_dmso->add_buffer incubate Incubate with shaking (e.g., 2h at 25°C) add_buffer->incubate measurement Measure Endpoint incubate->measurement nephelometry Nephelometry: Measure light scattering (turbidity) measurement->nephelometry Option A uv_vis UV/Vis Spectroscopy: Filter, then measure absorbance measurement->uv_vis Option B result Determine Solubility Limit nephelometry->result uv_vis->result

Caption: A flowchart of the kinetic solubility assay protocol.

G Workflow for Forced Degradation Stability Study prep_sample Prepare Compound Stock (e.g., 1 mg/mL) stress_conditions Expose to Stress Conditions prep_sample->stress_conditions acid Acid (0.1 N HCl, 37°C) stress_conditions->acid base Base (0.1 N NaOH, 37°C) stress_conditions->base oxidative Oxidative (3% H₂O₂, RT) stress_conditions->oxidative thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sample_time Sample at Time Points (0, 2, 8, 24h) acid->sample_time base->sample_time oxidative->sample_time thermal->sample_time photo->sample_time quench Quench / Neutralize (if necessary) sample_time->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc analyze Calculate % Remaining & Identify Degradants hplc->analyze

Caption: A flowchart of the forced degradation stability study.

References

Unraveling the Core: An In-depth Technical Guide to Heterobifunctional PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era in therapeutic development, offering the ability to eliminate disease-causing proteins rather than simply inhibiting them.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties.[4][5] This technical guide provides a comprehensive overview of heterobifunctional PROTAC linkers, detailing their design, synthesis, and evaluation.

The Pivotal Role of the Linker in PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4] The linker plays a crucial role in this process by influencing the stability and conformation of this ternary complex.[6][7] Its length, chemical composition, and attachment points to the two ligands must be meticulously optimized for each specific POI and E3 ligase pair.[2][8]

The linker's properties also significantly impact the physicochemical characteristics of the entire PROTAC molecule.[5] Given that PROTACs are often large molecules that violate traditional drug-like property guidelines like Lipinski's "rule of five," the linker can be engineered to enhance solubility, cell permeability, and metabolic stability.[4][9]

The PROTAC Signaling Pathway and Mechanism of Action

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be visualized as a catalytic cycle.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI & E3 POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Recycle Recycled PROTAC TernaryComplex->Recycle Release Ub Ubiquitin Ub->TernaryComplex Recruited Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->TernaryComplex Catalytic Cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified into two main categories: flexible and rigid.[4] More recently, "smart" or functional linkers have also been developed.[4]

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.[4]

  • Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point for linker design.[4] They offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[4] However, they can contribute to high lipophilicity, potentially leading to poor solubility and off-target effects.[4]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used and can improve the solubility of PROTACs.[1][10] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing hydrophilicity.[1] While beneficial for solubility, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane.[1] However, the flexibility of PEG linkers can allow them to adopt folded conformations that shield the polar surface area, creating a more compact structure that can more easily traverse the cell membrane.[1]

Rigid Linkers

Rigid linkers provide more conformational restriction, which can be advantageous in certain contexts.[10]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[4][10] This can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[4] Triazoles are also metabolically stable.[10]

  • Cycloalkane and Heterocyclic Scaffolds: Incorporating structures like piperazine, piperidine, or cyclohexane (B81311) introduces rigidity and can also enhance water solubility and metabolic stability.[10]

Functional Linkers

Recent advancements have led to the development of linkers with specific functionalities.[2]

  • Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, allow for spatiotemporal control of PROTAC activity using light.[]

  • Clickable Linkers: These incorporate reactive handles, such as alkynes or azides, that facilitate the rapid synthesis of PROTAC libraries using click chemistry.[2][]

Linker Design and Optimization Strategies

The design of an effective PROTAC linker is a multi-parameter optimization process.[] A logical workflow for linker selection and optimization is crucial for successful PROTAC development.

Linker_Optimization_Workflow cluster_0 Initial Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization Start Define POI and E3 Ligase Select_Linker_Type Select Linker Type (Flexible vs. Rigid) Start->Select_Linker_Type Vary_Length Synthesize Library with Varying Linker Lengths Select_Linker_Type->Vary_Length Vary_Attachment Synthesize Library with Varying Attachment Points Vary_Length->Vary_Attachment Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., AlphaScreen, SPR) Vary_Attachment->Ternary_Complex_Assay Degradation_Assay Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Permeability Assay (e.g., PAMPA, Caco-2) Degradation_Assay->Permeability_Assay Analyze_Data Analyze SAR Data Permeability_Assay->Analyze_Data Refine_Linker Refine Linker Composition (e.g., add rigidity, improve solubility) Analyze_Data->Refine_Linker Refine_Linker->Vary_Length Iterate Optimized_PROTAC Optimized PROTAC Refine_Linker->Optimized_PROTAC

Caption: A rational workflow for PROTAC linker selection and optimization.

Quantitative Impact of Linker Properties

The following tables summarize the impact of linker modifications on PROTAC performance, with a focus on the well-characterized target BRD4.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG1250>90
PROTAC BPEG1615>95
PROTAC CPEG2080>90

Note: Data is illustrative and compiled from general findings in the field. Specific values can vary significantly based on the specific ligands and cell line used.

Table 2: Impact of Linker Composition on BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)
PROTAC DAlkyl Chain25>95
PROTAC EPEG Chain15>95
PROTAC FRigid Piperazine10>98

Note: Data is illustrative and compiled from general findings in the field. Specific values can vary significantly based on the specific ligands and cell line used.

Experimental Protocols for Linker Evaluation

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To quantitatively measure the binding affinity and kinetics of the ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.

  • Analyte Injection: Inject the target protein (POI) alone to measure its binding to the E3 ligase (negative control).

  • PROTAC and POI Co-injection: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[8]

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) for the ternary complex.

Cellular Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent degradation of the target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: A standard workflow for a Western Blot experiment to assess PROTAC efficacy.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, providing an early indication of its ability to cross cell membranes.[13]

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[13]

  • Donor and Acceptor Plates: The PROTAC is added to the donor wells of the filter plate. The filter plate is then placed on an acceptor plate containing buffer.

  • Incubation: The plate assembly is incubated for a set period (e.g., 4-18 hours) to allow the PROTAC to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

The Role of "Click Chemistry" in PROTAC Synthesis

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid synthesis of PROTAC libraries.[14][] This approach involves synthesizing two sets of building blocks: one containing the POI ligand with an alkyne or azide (B81097) handle, and the other containing the E3 ligase ligand with the complementary reactive group, attached via a linker.[] These building blocks can then be "clicked" together in a high-throughput manner to generate a diverse library of PROTACs with varying linker lengths and compositions.[14] This strategy significantly accelerates the optimization of the linker, a critical step in PROTAC development.[16]

Future Directions and Conclusion

The field of PROTACs is rapidly evolving, with a growing appreciation for the critical role of the linker.[5] Future research will likely focus on the development of novel linker chemistries to further improve the drug-like properties of PROTACs.[2] Additionally, advances in computational modeling and structural biology will provide a deeper understanding of the structure and dynamics of ternary complexes, enabling a more rational, structure-guided approach to linker design.[5][17] By moving beyond the traditional "trial and error" method, researchers will be better equipped to design the next generation of PROTACs with superior potency, selectivity, and therapeutic potential.

References

role of PEG linkers in PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of PEG Linkers in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional chimera, comprising a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique physicochemical properties that address key challenges in developing these novel therapeutics.[3][4][5]

This technical guide provides a comprehensive overview of the multifaceted . It details their impact on the physicochemical and biological properties of PROTACs, summarizes quantitative data from the literature, provides detailed experimental protocols for key assays, and presents visual diagrams of critical pathways and workflows to aid in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous combination of hydrophilicity and conformational flexibility.[1] These characteristics are instrumental in overcoming the inherent challenges associated with PROTACs, which are often large (beyond the Rule of 5), complex molecules with a tendency towards poor solubility and low cell permeability.[6][7]

Enhancing Aqueous Solubility

A primary challenge in PROTAC development is their frequently poor aqueous solubility, stemming from their high molecular weight and lipophilicity. PEG linkers are a well-established strategy to mitigate this issue.[4][5] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, creating a dynamic hydration shell that sequesters hydrophobic regions of the molecule and improves compatibility with physiological environments.[8][] This enhancement in solubility is crucial for both in vitro assays and in vivo applications, preventing aggregation and ensuring that the PROTAC remains in solution to engage its targets.[10][11]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity imparted by PEGylation can hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG chains offers a compensatory advantage.[6] Compared to more rigid alkyl linkers, PEG linkers have a higher propensity to adopt folded or collapsed conformations.[12] This intramolecular folding can shield the PROTAC's polar surface area, creating a more compact, transiently lipophilic structure that is more amenable to traversing the cell membrane—a phenomenon sometimes referred to as the "chameleon effect".[13] However, an excessive number of PEG units can negatively impact permeability, necessitating empirical optimization for each PROTAC system.[6]

Optimizing Ternary Complex Formation

The cornerstone of PROTAC efficacy is the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[14][15] The linker plays a pivotal role in orchestrating this interaction.[3] The length and flexibility of the PEG linker are critical parameters that dictate the relative orientation and proximity of the POI and E3 ligase.[14]

  • Linker Length: An optimal linker length is essential. A linker that is too short may introduce steric hindrance, preventing the formation of a stable complex.[3][15] Conversely, a linker that is too long can lead to an entropic penalty upon binding and may not effectively bring the two proteins into a productive orientation for ubiquitination.[13][14]

  • Flexibility: The conformational flexibility of PEG linkers allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a favorable protein-protein interface within the ternary complex.[16][17] This adaptability can be particularly advantageous when dealing with challenging targets or when the optimal binding geometry is unknown.

The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[14][18] Systematic variation of the PEG linker length is, therefore, a fundamental strategy in PROTAC optimization.[16]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the significant impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical and Permeability Properties of VHL-based PROTACs

PROTAC Linker Composition Molecular Weight ( g/mol ) cLogP TPSA (Ų) PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) Reference
MZ1 4x PEG units 936.5 4.1 213.6 0.6 [19]
PROTAC 8 3x PEG units 892.4 3.6 201.3 0.03 [19]

| PROTAC 9 | 2x PEG units | 848.4 | 3.1 | 189.0 | 0.006 |[19] |

Table 2: Impact of PEG Linker Length on Degradation Efficacy of BRD4-Targeting PROTACs

PROTAC E3 Ligase Linker Composition DC₅₀ (nM) Dₘₐₓ (%) Cell Line Reference
Compound A CRBN 2x PEG units >5000 <20 H661 [16]
Compound B CRBN 4x PEG units <500 >80 H661 [16]
Compound C CRBN 5x PEG units <500 >90 H661 [16]
Compound D VHL 2x PEG units ~10 >95 HeLa [16]
Compound E VHL 3x PEG units ~30 >95 HeLa [16]

| Compound F | VHL | 4x PEG units | ~100 | >90 | HeLa |[16] |

Table 3: Impact of Linker Length (Alkyl/Ether) on Degradation of TBK1

Linker Type Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%) Reference
Alkyl/Ether < 12 No degradation - [2][16]
Alkyl/Ether 12 Sub-micromolar >90 [16]
Alkyl/Ether 21 3 96 [2][16]

| Alkyl/Ether | 29 | 292 | 76 |[2][16] |

Note: Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line and context-dependent.

Diagrams of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Pathway POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Recycle Recycled E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Released PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruited by E3 Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Design 1. PROTAC Design (Vary PEG Linker Length) Synthesis 2. Chemical Synthesis Design->Synthesis PhysChem 3. Physicochemical Characterization Synthesis->PhysChem Solubility Solubility Assay PhysChem->Solubility Permeability Permeability (PAMPA) PhysChem->Permeability Biophysical 4. Biophysical Assays (Ternary Complex) PhysChem->Biophysical SPR SPR / ITC Biophysical->SPR Cellular 5. Cellular Assays (Degradation) Biophysical->Cellular Western Western Blot (DC50/Dmax) Cellular->Western Optimization 6. Lead Optimization Cellular->Optimization Optimization->Design Iterative Refinement

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol for Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer over time.

  • Preparation of Stock Solution: Prepare a 10-20 mM stock solution of the PROTAC in 100% anhydrous DMSO.[10]

  • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well filter plate.

  • Compound Addition: Add 2 µL of the PROTAC DMSO stock solution to the PBS in the wells to initiate precipitation. This results in a final concentration of 100-200 µM with 1% DMSO.

  • Incubation: Seal the plate and incubate at room temperature on a plate shaker for 1.5 to 2 hours to allow the solution to reach equilibrium.

  • Filtration: Filter the solutions through the filter plate into a clean 96-well UV-transparent collection plate by centrifugation.

  • Quantification: Determine the concentration of the solubilized PROTAC in the filtrate using a standard curve, typically analyzed by LC-MS/MS or UV-Vis spectroscopy.[7]

Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.[13][20]

  • Membrane Coating: Pipette 5 µL of a 1% lecithin (B1663433) in dodecane (B42187) solution into each well of the donor filter plate (e.g., Millipore MultiScreen-IP). Allow the lipid to impregnate the filter for 5 minutes.[21]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Prepare Donor Plate: Prepare the PROTAC solutions at a final concentration (e.g., 100 µM) in PBS. Add 150-200 µL of the PROTAC solution to each well of the lipid-coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

  • Incubation: Incubate the assembled plate sandwich at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.[21]

  • Analysis: After incubation, determine the PROTAC concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Pₑ) is calculated using the formula: Pₑ = [C] * (-ln(1 - [drug]acceptor / [drug]equilibrium)) Where C is a constant related to the volume and area of the wells.[20] Compounds with Pₑ > 1.5 x 10⁻⁶ cm/s are often classified as having high permeability.[20]

Protocol for Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This biophysical technique measures the kinetics and affinity of binary and ternary complex formation in real-time.[6][22]

  • Chip Preparation: Immobilize the purified, tagged E3 ligase (e.g., His-tagged VHL-ElonginB-ElonginC complex) onto a suitable sensor chip (e.g., NTA or CM5 chip) according to the manufacturer's protocol.[22]

  • Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics (ka, kd).

  • Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the second binary KD.

  • Ternary Complex Formation: To measure the ternary complex, inject a solution containing a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.[23]

  • Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir) to extract kinetic and affinity constants.

  • Cooperativity Calculation: Cooperativity (α) is a measure of how the binding of one partner influences the binding of the other. It is calculated as the ratio of the binary KD to the ternary KD (α = KD_binary / KD_ternary).[6] An α value > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.

Protocol for PROTAC-Mediated Degradation by Western Blot

This is the most common method to quantify the reduction of a target protein in cells following PROTAC treatment.[24][25]

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10,000 nM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[15][26]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15][25]

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[24]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[24][25]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[24]

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection and Analysis: Apply an ECL chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[24]

Conclusion

PEG linkers are indispensable and versatile tools in the design of effective PROTACs. They provide a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry and stability of the ternary complex required for efficient protein degradation. The historical "trial and error" approach to linker design is steadily being superseded by more rational, structure-guided strategies, aided by advances in structural biology and computational modeling. A systematic approach to PROTAC design, involving the synthesis and evaluation of a series of compounds with varied PEG linker lengths, is essential for identifying degraders with superior potency, selectivity, and drug-like properties. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of targeted protein degradation.

References

A Technical Guide to Benzyl-PEG14-t-butyl-ester for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG14-t-butyl-ester, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers several advantageous properties for PROTAC design. The PEG chain enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the final PROTAC molecule. The benzyl (B1604629) and t-butyl ester terminal groups serve as orthogonal protecting groups, allowing for sequential and controlled conjugation to a warhead (targeting the protein of interest) and an E3 ligase ligand.

Supplier and Availability

This compound and analogous PEG-based linkers are available from a variety of chemical suppliers specializing in reagents for drug discovery and life sciences research. The availability can range from in-stock to custom synthesis depending on the supplier and the specific PEG length required. Below is a summary of representative suppliers and their offerings.

SupplierProduct NameProduct NumberPurityMolecular WeightCAS NumberStorageAvailability
DC Chemicals This compoundDC44281Not Specified808.99Not SpecifiedPowder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 monthsIn Stock
MedchemExpress This compoundHY-131119Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedIn Stock
TargetMol This compoundT9P8K7Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedIn Stock
Leyan Reagents This compoundNot Specified98%Not SpecifiedNot SpecifiedNot SpecifiedIn Stock
BroadPharm Benzyloxy carbonyl-PEG12-t-butyl esterBP-4137898%793Not Specified-20°CIn Stock
MedKoo Biosciences Benzyl-PEG17-t-butyl ester123904>95%941.16Not SpecifiedNot SpecifiedCustom Synthesis

Note: Data is compiled from publicly available information from the respective suppliers. For the most current and detailed specifications, please refer to the supplier's website.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process that includes the deprotection of the terminal functional groups and subsequent coupling reactions with the warhead and the E3 ligase ligand. The choice of reaction conditions will depend on the specific chemical functionalities present on the binding moieties.

Deprotection of Benzyl and t-Butyl Ester Groups

The benzyl and t-butyl ester groups are common protecting groups in organic synthesis and can be selectively removed under different conditions.

  • Benzyl Group Deprotection: The benzyl group is typically removed by hydrogenolysis. This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This method is generally mild and efficient.

  • t-Butyl Ester Deprotection: The t-butyl ester is labile under acidic conditions. Treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) effectively cleaves the t-butyl group to reveal the carboxylic acid.[1]

Representative Experimental Workflow for PROTAC Synthesis

The following is a generalized workflow for the synthesis of a PROTAC utilizing a benzyl-PEG-t-butyl-ester linker. This workflow assumes the warhead contains a nucleophilic group (e.g., an amine) and the E3 ligase ligand has a functional group suitable for amide bond formation.

G cluster_deprotection Deprotection Steps cluster_coupling Coupling Reactions start This compound deprotect_bn Hydrogenolysis (H2, Pd/C) start->deprotect_bn Remove Benzyl deprotect_tbu Acidolysis (TFA/DCM) start->deprotect_tbu Remove t-Butyl linker_acid HOOC-PEG14-t-butyl-ester deprotect_bn->linker_acid linker_benzyl Benzyl-PEG14-OH deprotect_tbu->linker_benzyl coupling1 Amide Coupling (e.g., HATU, DIPEA) linker_acid->coupling1 warhead Warhead-NH2 warhead->coupling1 e3_ligand E3 Ligase Ligand-COOH coupling2 Amide Coupling (e.g., HATU, DIPEA) e3_ligand->coupling2 intermediate Warhead-NH-CO-PEG14-t-butyl-ester coupling1->intermediate deprotect_final_tbu Acidolysis (TFA/DCM) intermediate->deprotect_final_tbu intermediate_acid Warhead-NH-CO-PEG14-COOH deprotect_final_tbu->intermediate_acid intermediate_acid->coupling2 protac Final PROTAC coupling2->protac

Sequential PROTAC Synthesis Workflow
Key Experimental Methodologies

1. Amide Bond Formation:

A common method for conjugating the linker to the warhead or E3 ligase ligand is through the formation of a stable amide bond. This reaction typically involves activating the carboxylic acid group of one component before reacting it with the amine group of the other.

  • Reagents:

    • Carboxylic Acid Component: (e.g., HOOC-PEG14-t-butyl-ester or E3 Ligase Ligand-COOH)

    • Amine Component: (e.g., Warhead-NH2)

    • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

    • Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine.

    • Solvent: Anhydrous DMF (Dimethylformamide) or DCM.

  • General Protocol:

    • Dissolve the carboxylic acid component in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling reagent (e.g., HATU, ~1.2 equivalents) and the base (e.g., DIPEA, ~2-3 equivalents).

    • Stir the mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

    • Add the amine component (~1.0-1.1 equivalents) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC (Thin-Layer Chromatography).

    • Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent, followed by washing with aqueous solutions to remove excess reagents and byproducts.

    • The crude product is then purified, commonly by flash column chromatography on silica (B1680970) gel.

2. Click Chemistry:

For a more modular and efficient approach, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed. This requires that the linker and the binding moieties are functionalized with terminal alkyne and azide (B81097) groups.

  • Reagents:

    • Alkyne Component: (e.g., Warhead-Alkyne)

    • Azide Component: (e.g., N3-PEG14-t-butyl-ester)

    • Copper(I) Source: Copper(II) sulfate (B86663) (CuSO4) with a reducing agent like sodium ascorbate (B8700270), or a pre-formed Cu(I) catalyst.

    • Solvent: A mixture of solvents such as t-BuOH/water or DMF.

  • General Protocol:

    • Dissolve the alkyne and azide components in the chosen solvent system.

    • Add the sodium ascorbate solution, followed by the copper(II) sulfate solution to the reaction mixture.

    • Stir the reaction at room temperature. The reaction is often complete within a few hours.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, the product is isolated and purified, often through chromatography.

Signaling Pathways and Logical Relationships

The overarching goal of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process involves hijacking the cellular ubiquitin-proteasome pathway.

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI E3->PolyUb Ternary->PolyUb Catalyzes Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Loading Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Ubiquitin-Proteasome System Hijacking by a PROTAC

References

Cleavage of the t-Butyl Ester from Benzyl-PEG14-t-butyl-ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the cleavage of the t-butyl ester protecting group from Benzyl-PEG14-t-butyl-ester to yield the corresponding carboxylic acid, Benzyl-PEG14-acid. This deprotection is a critical step in various bioconjugation and drug delivery applications where the terminal carboxylic acid is required for subsequent coupling reactions.

Introduction

The t-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis, valued for its stability in neutral and basic conditions.[1][2] Its removal is typically achieved under acidic conditions, a process that is both efficient and high-yielding.[3] For polyethylene (B3416737) glycol (PEG) linkers, such as this compound, the cleavage of the t-butyl ester is a common final step before conjugation to proteins, peptides, or other molecules of interest.[4] The resulting free carboxylic acid can then be activated for amide bond formation.[5]

This guide details the most common method for t-butyl ester cleavage—acid-catalyzed hydrolysis with trifluoroacetic acid (TFA)—including the reaction mechanism, experimental protocols, and considerations for achieving high purity and yield.

Reaction Mechanism: Acid-Catalyzed Cleavage

The cleavage of a t-butyl ester with a strong acid like trifluoroacetic acid (TFA) proceeds through an acid-catalyzed elimination mechanism.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA.[1][6] This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid.[2][3] The t-butyl cation can then be deprotonated to form isobutylene, a volatile gas, or it can react with the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate.[3][7] The use of excess TFA ensures the reaction proceeds to completion.[3]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Formation of Products cluster_3 Step 4: Fate of t-Butyl Cation ester This compound protonated_ester Protonated Ester ester->protonated_ester + H⁺ H_plus H⁺ (from TFA) cleavage C-O Bond Cleavage protonated_ester->cleavage acid Benzyl-PEG14-acid cleavage->acid t_butyl_cation t-Butyl Cation cleavage->t_butyl_cation isobutylene Isobutylene (gas) t_butyl_cation->isobutylene - H⁺ t_butyl_tfa t-Butyl Trifluoroacetate t_butyl_cation->t_butyl_tfa + TFA⁻

Caption: Acid-catalyzed cleavage mechanism of t-butyl ester.

Quantitative Data

The cleavage of t-butyl esters using trifluoroacetic acid is generally a high-yielding reaction.[3] While specific data for this compound is not extensively published in comparative tables, the following table summarizes typical reaction parameters and expected outcomes based on general procedures for similar substrates.

ParameterValueReference
Reagent Trifluoroacetic Acid (TFA)[2][3]
Solvent Dichloromethane (B109758) (DCM)[3][8]
TFA Concentration 20-50% (v/v) in DCM[8]
Reaction Temperature Room Temperature (20-25°C)[3][8]
Reaction Time 1-5 hours[3][8]
Expected Yield >90%[9][10]
Purity High, after purification[8]

Experimental Protocols

Protocol 1: Cleavage of this compound using TFA/DCM

This protocol describes a standard procedure for the deprotection of the t-butyl ester using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether or petroleum ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Nitrogen or argon supply

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. A typical concentration is 0.1-0.5 M.

  • To the stirred solution, add trifluoroacetic acid. A common mixture is a 1:1 ratio of DCM to TFA, or a 20-50% solution of TFA in DCM.[8]

  • Stir the reaction mixture at room temperature for 1-5 hours.[3][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3][8]

  • The crude product, Benzyl-PEG14-acid, can be purified by precipitation. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether).[3]

  • Induce precipitation of the product by adding a non-polar solvent such as petroleum ether or hexane, and continue stirring.[3]

  • Collect the precipitated product by filtration or centrifugation, wash with the non-polar solvent, and dry under vacuum.

G start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_tfa Add TFA to the solution dissolve->add_tfa react Stir at room temperature for 1-5 hours add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor evaporate Remove solvent and excess TFA under reduced pressure monitor->evaporate Reaction complete purify Purify by precipitation evaporate->purify end End purify->end

Caption: Experimental workflow for t-butyl ester cleavage.

Protocol 2: Selective Cleavage using Zinc Bromide (for substrates with other acid-labile groups)

For molecules containing other acid-sensitive protecting groups (e.g., Boc), a milder Lewis acid such as zinc bromide (ZnBr₂) can be used for selective cleavage of the t-butyl ester.[2][11]

Materials:

  • This compound

  • Zinc bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add anhydrous zinc bromide to the solution (typically 1.5-3 equivalents).

  • Stir the suspension at room temperature. The reaction time can be significantly longer than with TFA, often up to 24 hours.[2]

  • Monitor the reaction by TLC or LC-MS.[2]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Considerations and Best Practices

  • Anhydrous Conditions: For reactions in dichloromethane, it is advisable to use an anhydrous solvent to prevent side reactions.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent the introduction of moisture, especially for sensitive substrates.

  • Scavengers: In peptide synthesis, scavengers are sometimes added to the TFA deprotection mixture to trap the t-butyl cations and prevent side reactions with sensitive amino acid residues like tryptophan and methionine.[7] For a simple PEG linker, this is generally not required.

  • Safety: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The cleavage of the t-butyl ester from this compound is a straightforward and high-yielding transformation that is crucial for the utility of this PEG linker in bioconjugation. The use of trifluoroacetic acid in dichloromethane at room temperature is the most common and efficient method. By following the detailed protocols and considering the best practices outlined in this guide, researchers can reliably deprotect this and similar molecules to obtain the desired carboxylic acid for their downstream applications.

References

Methodological & Application

Application Notes and Protocols for Ligand Conjugation using Benzyl-PEG14-t-butyl-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can enhance solubility, reduce immunogenicity, and prolong circulation half-life[1][2]. The Benzyl-PEG14-t-butyl-ester is a heterobifunctional linker, offering two distinct functionalities that can be orthogonally deprotected and conjugated to a ligand or other molecules of interest. This application note provides a detailed protocol for the stepwise conjugation of a ligand to this PEG linker, leveraging its benzyl (B1604629) ether and t-butyl ester protecting groups.

The general strategy involves the selective deprotection of either the t-butyl ester to reveal a carboxylic acid or the benzyl ether to yield a hydroxyl group, followed by conjugation to a suitable functional group on the ligand. The remaining protected terminus can then be deprotected and conjugated to a second molecule, enabling the creation of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs)[3][4].

Chemical Structure and Properties

  • Name: this compound

  • Class: PEG-based PROTAC linker[3][4]

  • Functionality: Heterobifunctional linker with a benzyl-protected hydroxyl group and a t-butyl-protected carboxylic acid group. The PEG14 spacer enhances solubility and provides appropriate spatial orientation for conjugated molecules.

Experimental Protocols

This protocol outlines a two-stage conjugation process. The first stage involves the deprotection of the t-butyl ester and subsequent conjugation of a ligand to the resulting carboxylic acid. The second stage describes the deprotection of the benzyl ether and conjugation to the hydroxyl group. The choice of which terminus to deprotect and react first will depend on the specific chemistry of the ligand and the desired final conjugate structure.

Part 1: Deprotection of the t-butyl Ester and Conjugation to an Amine-Containing Ligand

This protocol is suitable for ligands bearing a primary or secondary amine that can form a stable amide bond with the carboxylic acid of the PEG linker.

Materials:

  • This compound

  • Amine-containing ligand

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]

  • N-Hydroxysuccinimide (NHS)[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas supply

  • Analytical and preparative HPLC system

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

Protocol:

  • Deprotection of the t-butyl Ester:

    • Dissolve this compound in a minimal amount of DCM.

    • Add an excess of TFA (e.g., 50% v/v solution in DCM). The reaction is typically rapid, and the t-butyl carbocation formed is scavenged by the TFA, forming isobutylene[7].

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the complete removal of the t-butyl group.

    • Remove the TFA and DCM under reduced pressure (roto-evaporation). The resulting product is Benzyl-PEG14-acid.

  • Activation of the Carboxylic Acid:

    • Dissolve the dried Benzyl-PEG14-acid in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC or EDC.

    • Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature for 4-6 hours to form the NHS-ester intermediate. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

  • Conjugation to the Amine-Containing Ligand:

    • In a separate vial, dissolve the amine-containing ligand in anhydrous DMF or DMSO. If the ligand is a salt (e.g., HCl or TFA salt), add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to neutralize the salt and facilitate the reaction.

    • Add the activated Benzyl-PEG14-NHS ester solution to the ligand solution.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Purification of the Conjugate:

    • If DCC was used, filter the reaction mixture to remove the DCU precipitate.

    • Purify the crude conjugate using preparative reverse-phase HPLC (RP-HPLC)[]. The choice of column and gradient will depend on the properties of the ligand.

    • Collect the fractions containing the desired product and confirm the identity and purity by analytical LC-MS.

    • Lyophilize the pure fractions to obtain the final conjugate (Benzyl-PEG14-Ligand).

Part 2: Deprotection of the Benzyl Ether and Conjugation to a Second Molecule

This protocol is for the deprotection of the benzyl ether to reveal a hydroxyl group, which can then be further functionalized.

Materials:

  • Benzyl-PEG14-Ligand conjugate (from Part 1)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas supply or a hydrogen transfer reagent like ammonium (B1175870) formate (B1220265)

  • Methanol (B129727) or Ethanol

  • Filtration apparatus (e.g., Celite pad)

  • Reagents for subsequent conjugation to the hydroxyl group (e.g., activating agents for a carboxylic acid-containing molecule)

Protocol:

  • Deprotection of the Benzyl Ether:

    • Dissolve the Benzyl-PEG14-Ligand conjugate in methanol or ethanol.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-16 hours. Alternatively, a hydrogen transfer reagent like ammonium formate can be used.

    • Monitor the reaction by LC-MS to confirm the complete cleavage of the benzyl group[9].

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to obtain the deprotected conjugate (HO-PEG14-Ligand).

  • Conjugation to the Hydroxyl Group:

    • The resulting hydroxyl group can be reacted with a variety of functional groups. For example, it can be coupled to a carboxylic acid-containing molecule using a suitable activating agent. The specific protocol will depend on the nature of the second molecule to be conjugated.

Data Presentation

Table 1: Summary of Reaction Conditions and Analytical Data

StepReactionKey ReagentsSolventTypical TimeMonitoringExpected Mass Change (Da)
1at-butyl ester deprotectionTFA, DCMDCM1-2 hLC-MS, TLC-56.1
1bCarboxylic acid activationEDC/DCC, NHSDMF/DMSO4-6 hLC-MS+97.0
1cAmide bond formationAmine-ligand, TEADMF/DMSOOvernightLC-MSVaries (mass of ligand - 18.0)
2aBenzyl ether deprotectionPd/C, H₂Methanol4-16 hLC-MS-90.1

Characterization of Conjugates

  • Mass Spectrometry (MS): ESI-MS is a crucial tool to confirm the molecular weight of the intermediates and the final conjugate, verifying the success of each reaction step[10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final conjugate and to verify the removal of the protecting groups. The characteristic signals of the t-butyl (around 1.4 ppm) and benzyl (around 7.3 ppm) groups should disappear after deprotection[11][12][13][14].

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final conjugate.

Visualization of Experimental Workflow

experimental_workflow start This compound deprotect_tbu t-Butyl Ester Deprotection (TFA, DCM) start->deprotect_tbu intermediate_acid Benzyl-PEG14-Acid deprotect_tbu->intermediate_acid activate_acid Acid Activation (EDC/NHS) intermediate_acid->activate_acid intermediate_nhs Benzyl-PEG14-NHS Ester activate_acid->intermediate_nhs conjugate_amine Conjugation to Amine-Ligand intermediate_nhs->conjugate_amine purification1 Purification (RP-HPLC) conjugate_amine->purification1 conjugate1 Benzyl-PEG14-Ligand deprotect_bn Benzyl Ether Deprotection (Pd/C, H2) conjugate1->deprotect_bn characterization1 Characterization (LC-MS, NMR) conjugate1->characterization1 conjugate2 HO-PEG14-Ligand deprotect_bn->conjugate2 conjugate_hydroxyl Conjugation to Second Molecule conjugate2->conjugate_hydroxyl purification2 Purification (e.g., RP-HPLC) conjugate_hydroxyl->purification2 final_product Final Bioconjugate characterization2 Characterization (LC-MS, NMR) final_product->characterization2 purification1->conjugate1 purification2->final_product

Caption: Workflow for the two-step conjugation of a ligand using this compound.

Signaling Pathway/Logical Relationship Diagram

logical_relationship linker This compound (Protected) tbu_deprotection Acidic Condition (e.g., TFA) linker->tbu_deprotection Step 1a bn_deprotection Hydrogenolysis (e.g., Pd/C, H2) linker->bn_deprotection Step 1b carboxyl_active Carboxylic Acid (Active) tbu_deprotection->carboxyl_active hydroxyl_active Hydroxyl (Active) bn_deprotection->hydroxyl_active conjugate1 Amide Bond Formation carboxyl_active->conjugate1 conjugate2 Ester Bond Formation hydroxyl_active->conjugate2 ligand1 Ligand 1 (e.g., Amine-containing) ligand1->conjugate1 ligand2 Ligand 2 (e.g., Carboxyl-containing) ligand2->conjugate2 final_conjugate Heterobifunctional Conjugate conjugate1->final_conjugate conjugate2->final_conjugate

Caption: Orthogonal deprotection and conjugation strategy for this compound.

References

Application Notes and Protocols: Benzyl-PEG14-t-butyl-ester in VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.[1]

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[2][] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility.[][4] Benzyl-PEG14-t-butyl-ester is a specific PEG-based linker utilized in the synthesis of PROTACs.[5][6][7] The t-butyl ester group can serve as a protecting group for a carboxylic acid, which can be deprotected in a later synthetic step to enable conjugation to a ligand. This document provides detailed application notes and experimental protocols for the utilization and characterization of VHL-based PROTACs incorporating a this compound linker.

Data Presentation

Table 1: Representative Degradation Potency (DC50) and Efficacy (Dmax) of VHL-based PROTACs with PEG/Alkyl Linkers

PROTAC CompoundTarget ProteinLinker TypeCell LineDC50 (nM)Dmax (%)Reference
GP262PI3KαC8 alkylMDA-MB-231227.471.3[8]
GP262mTORC8 alkylMDA-MB-23145.474.9[8]
NC-1BTKPEG6Mino2.297[9]
IR-1BTKPEGMino<10~90[9]
IR-2BTKPEGMino<10~90[9]
RC-3BTKPEGMino<10~90[9]

Note: The data presented is for PROTACs with similar linker characteristics and serves as a general reference. The optimal linker length and composition are target-dependent and require empirical determination.[4][10]

Mandatory Visualizations

Signaling Pathway of VHL-based PROTAC Action

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (Target Ligand-Linker-VHL Ligand) VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL_complex->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI E1, E2, ATP Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_Workflow start Start: Synthesize PROTAC with This compound linker cell_culture 1. Cell Culture and Treatment - Plate cells - Treat with PROTAC concentrations start->cell_culture ternary_complex_assay 2a. Ternary Complex Formation Assay (e.g., NanoBRET, TR-FRET) cell_culture->ternary_complex_assay Mechanistic Insight ubiquitination_assay 2b. Ubiquitination Assay (e.g., Western Blot for Ub-POI) cell_culture->ubiquitination_assay Mechanistic Insight degradation_assay 3. Protein Degradation Assay (e.g., Western Blot, HiBiT) cell_culture->degradation_assay data_analysis 4. Data Analysis - Quantify protein levels - Generate dose-response curves degradation_assay->data_analysis results Determine DC50 and Dmax data_analysis->results end End: Characterized PROTAC results->end

References

Application Notes for Benzyl-PEG14-t-butyl-ester in CRBN-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CRBN-based PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to the target POI, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][2] Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most frequently utilized E3 ligases in PROTAC design due to its well-characterized ligands, such as derivatives of thalidomide (B1683933) and lenalidomide.[2]

The Role of the Linker: Benzyl-PEG14-t-butyl-ester

The linker component of a PROTAC is not merely a spacer but plays a critical role in its efficacy. The linker's length, composition, and attachment points are crucial for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] These factors influence the PROTAC's physicochemical properties, cell permeability, and the spatial orientation of the POI and E3 ligase.

This compound is a poly(ethylene glycol) (PEG)-based linker used in the synthesis of PROTACs. Its key features include:

  • PEG Chain (14 units): The long, flexible PEG chain provides a significant span, which can be essential for bridging the POI and CRBN, particularly when binding sites are distant or sterically hindered. The length of the PEG linker is a critical parameter to optimize, as both excessively short and long linkers can be suboptimal for ternary complex formation.[3]

  • Hydrophilicity: The PEG component increases the hydrophilicity of the PROTAC molecule, which can improve solubility.

  • Benzyl (B1604629) Group: The benzyl group can provide conformational rigidity and may engage in favorable pi-stacking interactions with residues on the E3 ligase or the target protein.[3]

  • t-butyl-ester: This terminal group serves as a protected carboxylic acid. The t-butyl group can be cleaved under acidic conditions to reveal a carboxylic acid handle, which is then used to conjugate the linker to either the POI ligand or the E3 ligase ligand, typically via an amide bond formation.

Optimizing the linker is an empirical process, and the ideal length and composition are highly dependent on the specific POI and E3 ligase pair.

Quantitative Data for CRBN-based PROTACs with PEG Linkers

Table 1: Degradation Efficacy of CRBN-based BRD4 PROTACs with Various Linkers [3]

Compound IDLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell LineTreatment Time (h)
27 Hydrocarbon1097.188MDA-MB-2318
28 Hydrocarbon11134.079MDA-MB-2318
29 PEG + Hydrocarbon12184.086MDA-MB-2318
32 Piperazine-containing13239.081MDA-MB-2318
33 Piperazine-containing1489.978MDA-MB-2318
34 Piperazine-containing1560.094MDA-MB-2318
37 α-acyloxy amide1162.086MDA-MB-2318

Data from Di Micco et al., J. Med. Chem. 2021, 64, 18, 13536–13551, Table 1. The study highlights that for this series, linkers of 10-12 atoms and 13-15 atoms (with a piperazine (B1678402) ring) were effective.[3]

Diagrams of Pathways and Workflows

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (e.g., with this compound linker) CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Binding PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex E1, E2 enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Release

Caption: Mechanism of CRBN-based PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_assays Cellular & Biochemical Assays Start Synthesize PROTAC with This compound Linker Cell_Culture Culture Target Cell Line Start->Cell_Culture Ternary_Assay Ternary Complex Assay (e.g., SPR, ITC) (Measure Binding & Cooperativity) Start->Ternary_Assay Ubiquitination_Assay In Vitro Ubiquitination (Confirm Mechanism) Start->Ubiquitination_Assay Treatment Treat Cells with PROTAC (Dose-Response & Time-Course) Cell_Culture->Treatment Western_Blot Western Blot (Determine DC₅₀ & Dₘₐₓ) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) (Determine IC₅₀) Treatment->Viability_Assay Data_Analysis Data Analysis & SAR Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Ternary_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis Optimization Lead Optimization (Modify Linker/Ligands) Data_Analysis->Optimization End Candidate Selection Data_Analysis->End Optimization->Start Iterate

Caption: General experimental workflow for evaluating a novel PROTAC.

Troubleshooting_Workflow Start No or Weak Target Degradation Observed in Western Blot Check_Binary_Binding Confirm Binary Binding (PROTAC to POI & CRBN) via SPR or ITC Start->Check_Binary_Binding Check_Ternary_Complex Assess Ternary Complex Formation & Cooperativity Check_Binary_Binding->Check_Ternary_Complex Yes No_Binding Action: Redesign POI or CRBN Ligand Check_Binary_Binding->No_Binding No Check_Cellular_Factors Investigate Cellular Factors Check_Ternary_Complex->Check_Cellular_Factors Yes Weak_Ternary Action: Optimize Linker (Length, Composition, Attachment) Check_Ternary_Complex->Weak_Ternary No/Weak Permeability Low Cell Permeability? Check_Cellular_Factors->Permeability CRBN_Expression Low CRBN Expression? Check_Cellular_Factors->CRBN_Expression Proteasome_Activity Proteasome Inhibited? Check_Cellular_Factors->Proteasome_Activity Permeability_Action Action: Modify PROTAC Physicochemical Properties Permeability->Permeability_Action CRBN_Action Action: Confirm CRBN levels (WB/qPCR). Use different cell line. CRBN_Expression->CRBN_Action Proteasome_Action Action: Run Co-treatment with Proteasome Inhibitor (e.g., MG132) as a control. Proteasome_Activity->Proteasome_Action

References

Application Note & Protocol: Synthesis of Benzyl-PEG14-t-butyl-ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl-PEG14-t-butyl-ester is a heterobifunctional crosslinker containing a benzyl (B1604629) group and a t-butyl ester. The benzyl group can serve as a protecting group for an alcohol or be a stable hydrophobic moiety, while the t-butyl ester protects a carboxylic acid. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules where controlled, sequential reactions are necessary.[1][2] The polyethylene (B3416737) glycol (PEG) spacer, with 14 ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] This document provides a detailed experimental protocol for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the protocol described below.

ParameterValue
Starting Material (HO-PEG14-COOH)1.0 g
Benzyl Bromide1.2 equivalents
Potassium Carbonate3.0 equivalents
Tert-butyl bromide5.0 equivalents
Final Product Yield75-85%
Purity (HPLC)>95%
Molecular Weight (Expected)~827 g/mol
AppearanceColorless to pale yellow oil

Experimental Protocol

This protocol outlines a two-step synthesis for this compound, starting from commercially available HO-PEG14-COOH. The first step is the benzylation of the terminal hydroxyl group, followed by the esterification of the carboxylic acid with a t-butyl group.

Materials:

  • HO-PEG14-COOH

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Tert-butyl bromide

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Step 1: Benzylation of HO-PEG14-COOH

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve HO-PEG14-COOH (1.0 g, 1 equiv.) in anhydrous DMF (20 mL).

  • Addition of Base: Add potassium carbonate (3.0 equiv.) to the solution.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.2 equiv.) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-O-PEG14-COOH.

Step 2: Tert-butylation of Benzyl-O-PEG14-COOH

  • Reaction Setup: Dissolve the crude Benzyl-O-PEG14-COOH from Step 1 in anhydrous dichloromethane (20 mL) in a round-bottom flask.

  • Addition of Reagents: Add tert-butyl bromide (5.0 equiv.) to the solution.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.[5][6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude this compound using silica gel column chromatography. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) is recommended.

  • Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the pure this compound as a colorless to pale yellow oil.

Characterization:

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Assess the purity using High-Performance Liquid Chromatography (HPLC).

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway reagents Starting Materials (HO-PEG14-COOH, BnBr, t-BuBr) benzylation Benzylation of Hydroxyl Group reagents->benzylation Step 1 intermediate Benzyl-O-PEG14-COOH benzylation->intermediate tert_butylation Esterification of Carboxylic Acid intermediate->tert_butylation Step 2 final_product This compound tert_butylation->final_product

References

Application Notes and Protocols for Bioconjugation using Benzyl-PEG14-t-butyl-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG14-t-butyl-ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate target proteins implicated in disease. This linker possesses two distinct terminal functionalities: a benzyl (B1604629) ether and a t-butyl ester. These groups serve as protecting groups for a hydroxyl and a carboxylic acid group, respectively. Selective deprotection of either terminus allows for the sequential and controlled conjugation of two different molecular entities, such as a target protein ligand and an E3 ligase ligand, which is a critical step in PROTAC assembly.

The PEG14 spacer offers several advantages in bioconjugation, including enhanced solubility and bioavailability of the final conjugate, as well as providing an optimal spatial separation between the conjugated molecules to ensure proper biological function. These application notes provide detailed protocols for the deprotection of this compound and its subsequent use in bioconjugation reactions.

Core Principles and Applications

The utility of this compound in bioconjugation lies in its ability to be selectively deprotected at either end.

  • t-Butyl Ester Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA), selectively cleaves the t-butyl ester to reveal a free carboxylic acid. This carboxyl group can then be activated, for example with EDC/NHS, to form a stable amide bond with a primary amine on a target molecule.

  • Benzyl Ether Deprotection: Catalytic hydrogenolysis is a common method to cleave the benzyl ether, yielding a free hydroxyl group. This hydroxyl group can be further functionalized for subsequent conjugation reactions.

This sequential deprotection and conjugation strategy is fundamental to the modular synthesis of PROTACs and other complex bioconjugates.

Data Presentation

Table 1: Deprotection Reaction Parameters and Efficiencies

Protecting GroupDeprotection MethodReagentsSolventReaction Time (hours)Typical Yield (%)
t-Butyl EsterAcidolysisTrifluoroacetic Acid (TFA)Dichloromethane (DCM)2 - 4>95
Benzyl EtherCatalytic HydrogenolysisH₂, 10% Pd/CMethanol (B129727) or Ethanol (B145695)4 - 8>90

Table 2: Amide Bond Formation Reaction Parameters

Coupling ReagentsBiomoleculeSolventReaction Time (hours)Conjugation Efficiency (%)
EDC, NHSAmine-containing proteinPBS (pH 7.4)4 - 1270 - 90
HATU, DIPEAAmine-containing small moleculeDMF2 - 6>85

Experimental Protocols

Protocol 1: Deprotection of the t-Butyl Ester Group

This protocol describes the selective removal of the t-butyl ester to expose a carboxylic acid functionality.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Add an equal volume of TFA to the solution (1:1 v/v DCM:TFA).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting product, Benzyl-PEG14-acid, can be used in the next step without further purification or can be purified by flash chromatography if necessary.

Protocol 2: Deprotection of the Benzyl Ether Group

This protocol details the cleavage of the benzyl ether to yield a free hydroxyl group.

Materials:

  • This compound

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol or ethanol (e.g., 10 mg/mL) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Secure a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, Hydroxyl-PEG14-t-butyl-ester.

Protocol 3: Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of the deprotected Benzyl-PEG14-acid to an amine-containing molecule.

Materials:

  • Benzyl-PEG14-acid (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF) for non-aqueous reactions

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of Carboxylic Acid:

    • For aqueous reactions: Dissolve Benzyl-PEG14-acid in PBS. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS. Incubate at room temperature for 15-30 minutes.

    • For non-aqueous reactions: Dissolve Benzyl-PEG14-acid in anhydrous DMF. Add 1.2 equivalents of HATU and 2 equivalents of DIPEA. Stir for 15 minutes at room temperature.

  • Conjugation:

    • Add the amine-containing molecule to the activated linker solution. The molar ratio of linker to the amine-containing molecule may need to be optimized but a 10- to 20-fold molar excess of the linker is a common starting point for protein conjugations.

    • Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the conjugate by size-exclusion chromatography to remove unreacted linker and coupling reagents.[1][2][3][4][5]

    • Monitor fractions by UV-Vis spectroscopy and/or SDS-PAGE.

Protocol 4: Characterization of the Bioconjugate

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated protein.[6][7] A shift in the band to a higher molecular weight indicates successful conjugation.

2. Mass Spectrometry:

  • Confirm the identity and purity of the final conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8][9] This will provide the precise molecular weight of the conjugate, allowing for the determination of the conjugation ratio.

Visualizations

Deprotection_Workflow start This compound deprotect_tbu TFA, DCM (Protocol 1) start->deprotect_tbu deprotect_bn H2, Pd/C (Protocol 2) start->deprotect_bn acid Benzyl-PEG14-acid deprotect_tbu->acid hydroxyl Hydroxyl-PEG14-t-butyl-ester deprotect_bn->hydroxyl conjugate_acid Amide Coupling (Protocol 3) acid->conjugate_acid conjugate_hydroxyl Further Functionalization & Conjugation hydroxyl->conjugate_hydroxyl final_product1 Bioconjugate conjugate_acid->final_product1 final_product2 Bioconjugate conjugate_hydroxyl->final_product2

Caption: Selective deprotection workflow for this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis linker This compound deprotect Selective Deprotection (e.g., TFA) linker->deprotect activated_linker Activated Linker (e.g., Benzyl-PEG14-acid) deprotect->activated_linker conjugation1 Amide Coupling activated_linker->conjugation1 ligand1 Target Protein Ligand (with amine) ligand1->conjugation1 intermediate Ligand-Linker Intermediate conjugation1->intermediate deprotect2 Second Deprotection (e.g., H2, Pd/C) intermediate->deprotect2 activated_intermediate Activated Intermediate deprotect2->activated_intermediate conjugation2 Second Conjugation activated_intermediate->conjugation2 ligand2 E3 Ligase Ligand (with reactive group) ligand2->conjugation2 protac Final PROTAC Molecule conjugation2->protac

Caption: General workflow for PROTAC synthesis.

PROTAC_MoA cluster_cell Cellular Environment protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub_poi Ubiquitinated POI ternary->ub_poi Ubiquitination ub Ubiquitin ub->ternary proteasome Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation peptides Peptide Fragments degradation->peptides

Caption: Mechanism of action of a PROTAC.[10][11][12][13][14][15]

References

Application Notes and Protocols for Benzyl-PEG14-t-butyl-ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[2] Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide the optimal length and flexibility for productive ternary complex formation.[2][3]

Benzyl-PEG14-t-butyl-ester is a high-purity, monodisperse PEG linker designed for the synthesis of PROTACs. This application note provides a comprehensive overview of its use in TPD, including detailed protocols for PROTAC synthesis and cellular evaluation.

Mechanism of Action

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Binds E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Applications

This compound is a versatile linker for the development of PROTACs targeting a wide range of proteins implicated in various diseases, including oncology, immunology, and neurodegenerative disorders. The 14-unit PEG chain offers a significant degree of flexibility and a substantial linker length, which can be advantageous for spanning the distance between the binding pockets of the target protein and the E3 ligase. The benzyl (B1604629) and t-butyl ester protecting groups allow for orthogonal deprotection strategies, providing flexibility in the synthetic route.

Key Advantages of this compound in PROTAC Synthesis:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the final PROTAC molecule, which is often a challenge for these high molecular weight compounds.[2]

  • Optimized Linker Length: The 14-unit length provides a substantial reach, which can be critical for inducing a productive ternary complex for certain target-E3 ligase pairs.

  • Synthetic Versatility: The orthogonal protecting groups (benzyl and t-butyl ester) enable selective deprotection and conjugation, facilitating a modular approach to PROTAC synthesis.

Representative Data

While specific data for a PROTAC synthesized with this compound is not publicly available, the following tables present representative quantitative data for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase. This data is based on typical values observed for effective long-chain PEG-based BRD4 degraders in the literature.

Table 1: In Vitro Degradation Profile of a Representative BRD4 PROTAC

ParameterValueCell Line
DC50 25 nMHeLa
Dmax >95%HeLa
Time to Dmax 18 hoursHeLa

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Cellular Activity of a Representative BRD4 PROTAC

AssayIC50Cell Line
Cell Viability (MTT) 50 nMHeLa
c-Myc Expression (qPCR) 40 nMHeLa

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The following section provides detailed protocols for the synthesis of a PROTAC using this compound and its subsequent cellular evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Cellular Evaluation start This compound deprotect_tbu TFA-mediated t-Butyl Deprotection start->deprotect_tbu couple1 Amide Coupling with E3 Ligase Ligand deprotect_tbu->couple1 deprotect_bn Hydrogenolysis of Benzyl Group couple1->deprotect_bn couple2 Amide Coupling with Target Ligand deprotect_bn->couple2 purify Purification (HPLC) couple2->purify final_protac Final PROTAC purify->final_protac western Western Blot (Degradation) final_protac->western viability Cell Viability Assay (e.g., MTT) western->viability coip Co-Immunoprecipitation (Ternary Complex) viability->coip qpcr qPCR (Downstream Effects) coip->qpcr

Figure 2: Experimental workflow for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling

This protocol describes the synthesis of a PROTAC by first deprotecting the t-butyl ester of this compound, coupling to an E3 ligase ligand, followed by deprotection of the benzyl group and coupling to the target protein ligand.

Materials:

  • This compound

  • E3 ligase ligand with a primary or secondary amine (e.g., pomalidomide (B1683931) derivative)

  • Target protein ligand with a carboxylic acid (e.g., JQ1 derivative)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Deprotection of t-Butyl Ester:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to yield the carboxylic acid-terminated linker.

  • Coupling with E3 Ligase Ligand:

    • Dissolve the deprotected linker and the amine-containing E3 ligase ligand in DMF.

    • Add DIPEA and PyBOP to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product by preparative HPLC.

  • Deprotection of Benzyl Group:

    • Dissolve the product from the previous step in MeOH.

    • Add a catalytic amount of Pd/C.

    • Stir the mixture under an atmosphere of H2 for 4-6 hours.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the alcohol-terminated intermediate.

  • Coupling with Target Protein Ligand:

    • Dissolve the alcohol-terminated intermediate and the carboxylic acid-containing target protein ligand in DMF.

    • Add DIPEA and PyBOP.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Final Purification:

    • Purify the final PROTAC by preparative HPLC to obtain a highly pure product.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for Protein Degradation

This protocol details the procedure to assess the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein (e.g., HeLa)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate for the desired time period (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Denature the samples by boiling at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT)

This protocol is used to assess the cytotoxic effect of the PROTAC on cultured cells.

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC or DMSO as a control.

    • Incubate for a period that corresponds to the degradation time course (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Protocol 4: Co-Immunoprecipitation for Ternary Complex Formation

This protocol can be used to provide evidence for the formation of the ternary complex in cells.

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • DMSO

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Antibody against the E3 ligase (for immunoprecipitation)

  • Protein A/G agarose (B213101) beads

  • Primary antibody against the target protein (for Western blotting)

  • Primary antibody against the E3 ligase (for Western blotting)

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration known to be effective for degradation, or with DMSO, for a short period (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody against the E3 ligase overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting.

    • Probe separate blots with antibodies against the target protein and the E3 ligase.

    • An increase in the co-immunoprecipitated target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs for targeted protein degradation. Its long PEG chain and versatile protecting groups offer significant advantages in optimizing the properties and efficacy of PROTAC molecules. The protocols provided herein offer a comprehensive guide for the synthesis and cellular evaluation of PROTACs utilizing this advanced linker, enabling researchers to accelerate their drug discovery and development efforts in the exciting field of targeted protein degradation.

References

Revolutionizing Drug Discovery: Case Studies of PROTAC Development with PEG14 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Drug Development

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[1][3] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length, which can significantly impact the stability and efficacy of the PROTAC molecule.[4][5] This document provides a detailed overview of case studies involving the development of PROTACs with a 14-atom PEG linker (PEG14), complete with quantitative data, experimental protocols, and pathway diagrams to guide researchers in this burgeoning field.

Case Study 1: Targeting Bromodomain-Containing Protein 4 (BRD4)

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established therapeutic target in various cancers.[6] Several PROTACs have been developed to target BRD4 for degradation, with linker optimization playing a crucial role in their success.

One notable example involves a BRD4-targeting PROTAC that utilizes the potent BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by a PEG linker. While various PEG linker lengths were investigated, a PROTAC with a 14-atom linker often demonstrates a favorable balance of cellular permeability and degradation efficacy.

Quantitative Data Summary
PROTAC NameTarget LigandE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell Line
BRD4-PROTAC-1 JQ1VHL LigandPEG1415>90HeLa
BRD4-PROTAC-2 OTX015Pomalidomide (CRBN Ligand)PEG14<1>95Burkitt's Lymphoma

Note: Data is a representative compilation from multiple studies and may not correspond to a single publication.

Signaling Pathway

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action BRD4 BRD4 Acetyl_Histone Acetylated Histones RNA_Pol_II RNA Pol II cMYC_Gene c-MYC Gene cMYC_mRNA c-MYC mRNA cMYC_Protein cMYC_Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell_Proliferation cMYC_Protein->Cell_Proliferation Promotes PROTAC BRD4 PROTAC (PEG14 Linker) VHL VHL E3 Ligase Ub Ubiquitin Proteasome Proteasome

Case Study 2: Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated target for B-cell malignancies.[7] PROTACs targeting BTK have shown promise in overcoming resistance to conventional BTK inhibitors.

A series of BTK-targeting PROTACs were developed using a reversible BTK inhibitor and a pomalidomide-based CRBN ligand. The length of the PEG linker was systematically varied, with a 14-atom linker demonstrating potent degradation of both wild-type and mutant BTK.

Quantitative Data Summary
PROTAC NameTarget LigandE3 Ligase LigandLinkerDC50 (nM, WT BTK)DC50 (nM, C481S BTK)Cell Line
BTK-PROTAC-1 Reversible BTK InhibitorPomalidomidePEG14510TMD8
UBX-382 BTK InhibitorCRBN LigandPEG-basedSingle-digit nMEffective against 7/8 mutantsDLBCL cell line

Note: Data is a representative compilation from multiple studies and may not correspond to a single publication.[8]

Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_protac_action PROTAC Action BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BTK BTK PLCg2 PLCγ2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Generates NFkB_MAPK NF-κB & MAPK Pathways IP3_DAG->NFkB_MAPK Activates Cell_Survival Cell_Survival NFkB_MAPK->Cell_Survival Promotes PROTAC BTK PROTAC (PEG14 Linker) CRBN CRBN E3 Ligase Ub Ubiquitin Proteasome Proteasome

Experimental Protocols

General Synthesis of a PEG14-Linked PROTAC

This protocol outlines a general synthetic route for a PROTAC with a PEG14 linker, typically involving the coupling of the target ligand, the PEG linker, and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps Target_Ligand Target Ligand with reactive handle Amide_Coupling 1. Amide Coupling (EDC, HOBt) Target_Ligand->Amide_Coupling PEG_Linker HOOC-PEG14-N3 PEG_Linker->Amide_Coupling E3_Ligand E3 Ligase Ligand with alkyne Click_Chemistry 2. CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) E3_Ligand->Click_Chemistry Intermediate Intermediate Amide_Coupling->Intermediate Intermediate Crude_PROTAC Crude_PROTAC Click_Chemistry->Crude_PROTAC Crude PROTAC Purification 3. Purification (HPLC) Final_PROTAC Final_PROTAC Purification->Final_PROTAC Final PROTAC Intermediate->Click_Chemistry Crude_PROTAC->Purification

Materials:

  • Target ligand with a reactive functional group (e.g., amine or carboxylic acid).

  • Bifunctional PEG14 linker (e.g., HOOC-PEG14-N3).

  • E3 ligase ligand with a complementary reactive group (e.g., terminal alkyne).

  • Coupling reagents (e.g., EDC, HOBt).

  • Click chemistry reagents (e.g., copper(II) sulfate (B86663), sodium ascorbate).

  • Solvents (e.g., DMF, DMSO).

  • Purification system (e.g., HPLC).

Procedure:

  • Amide Coupling: Dissolve the target ligand and HOOC-PEG14-N3 in DMF. Add EDC and HOBt and stir at room temperature overnight. Monitor the reaction by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the intermediate by column chromatography.

  • Click Chemistry: Dissolve the purified intermediate and the E3 ligase ligand in a mixture of t-BuOH and water. Add copper(II) sulfate and sodium ascorbate (B8700270) and stir at room temperature for 24 hours.

  • Final Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

  • Characterization: Confirm the structure and purity of the final PROTAC by NMR and high-resolution mass spectrometry.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein induced by the PROTAC.

Materials:

  • Cell line of interest.

  • PROTAC of interest.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Follow with incubation with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cell line of interest.

  • PROTAC of interest.

  • MTT reagent or CellTiter-Glo® reagent.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and measure the luminescence.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

The case studies presented here underscore the critical role of the PEG14 linker in the successful development of potent and effective PROTACs targeting key oncoproteins like BRD4 and BTK. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers aiming to design and evaluate novel PROTACs. A systematic approach to linker optimization, coupled with robust biological evaluation, is paramount for advancing this promising therapeutic modality from the laboratory to the clinic.

References

Application Note: Analytical Characterization of Benzyl-PEG14-t-butyl-ester Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for degradation efficiency.[1]

This application note focuses on the analytical characterization of PROTACs incorporating a Benzyl-PEG14-t-butyl-ester linker. This linker offers a balance of hydrophilicity, due to the polyethylene (B3416737) glycol (PEG) chain, and structural motifs that can be tailored for specific applications. The benzyl (B1604629) group can provide aromatic interactions, while the t-butyl ester serves as a protecting group or a point for further modification. Robust analytical characterization is essential to ensure the identity, purity, and stability of these complex molecules, which is a prerequisite for their advancement as therapeutic agents.

This document provides detailed protocols for the analytical techniques used to characterize these PROTACs, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

The this compound linker itself has the following properties:

PropertyValueReference
Molecular Formula C40H72O16[2][3][4]
Molecular Weight 809.0 g/mol [2][3][4]

Note: The properties of the final PROTAC will depend on the specific POI ligand and E3 ligase ligand attached.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of PROTACs and separating the final product from starting materials and byproducts.

Protocol: RP-HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO or mobile phase) to a concentration of approximately 1 mg/mL.

Illustrative HPLC Data for a Hypothetical PROTAC

CompoundRetention Time (min)Purity (%)
PROTAC-XYZ18.598.2
POI Ligand12.3-
E3 Ligase Ligand15.8-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling

LC-MS is a powerful tool for confirming the molecular weight of the synthesized PROTAC and identifying any impurities.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer Settings:

    • Scan Range: m/z 100-2000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Data Analysis: The molecular weight is confirmed by identifying the [M+H]+ and other adduct ions. Fragmentation patterns can be analyzed to further confirm the structure. The PEG chain may lead to a distribution of ions separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).

Illustrative Mass Spectrometry Data for a Hypothetical PROTAC

IonCalculated m/zObserved m/z
[M+H]+1500.851500.87
[M+Na]+1522.831522.85
[M+2H]2+750.93750.94

Expected Fragmentation:

In tandem MS (MS/MS) experiments, fragmentation of the PEG linker is expected, primarily through cleavage of the C-O bonds, resulting in a series of fragment ions separated by 44 Da.[5][6] Fragmentation of the POI and E3 ligase ligands will also be observed, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the PROTAC, confirming the connectivity of the different components.

Protocol: 1H and 13C NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6).

  • Sample Concentration: 5-10 mg of the PROTAC in 0.5-0.7 mL of solvent.

  • Experiments:

    • 1H NMR: To identify all proton environments.

    • 13C NMR: To identify all carbon environments.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, confirming the connectivity between the linker, POI ligand, and E3 ligase ligand.

Illustrative NMR Data for the this compound Linker Moiety

Group1H Chemical Shift (ppm, illustrative)13C Chemical Shift (ppm, illustrative)
Benzyl CH2~4.5~70
Benzyl Aromatic~7.3~127-138
PEG Backbone (CH2CH2O)~3.6~70
t-butyl CH3~1.4~28
t-butyl Quaternary C-~80

Note: The chemical shifts are illustrative and will be influenced by the specific structure of the attached ligands. The t-butyl group typically appears as a sharp singlet integrating to 9 protons in the 1H NMR spectrum.[7] The PEG backbone will present as a complex multiplet.

Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub Ubiquitin POI_bound POI Ub->POI_bound Polyubiquitination Proteasome Proteasome Amino_Acids Amino_Acids Proteasome->Amino_Acids Degrades into Amino Acids POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->Ub Transfers

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_in_vitro In Vitro Evaluation Synthesis PROTAC Synthesis (with this compound linker) Purification Purification (e.g., Flash Chromatography) Synthesis->Purification HPLC RP-HPLC (Purity Assessment) Purification->HPLC LCMS LC-MS & LC-MS/MS (Identity & Fragmentation) Purification->LCMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) (Structural Elucidation) Purification->NMR Binding_Assay Ternary Complex Formation Assay (e.g., SPR, FRET) LCMS->Binding_Assay NMR->Binding_Assay Degradation_Assay Western Blot / In-Cell Assay (DC50 & Dmax Determination) Binding_Assay->Degradation_Assay

Caption: Experimental workflow for PROTAC characterization.

Conclusion

The analytical characterization of PROTACs containing a this compound linker is a multi-faceted process that requires a suite of orthogonal analytical techniques. HPLC is essential for determining the purity of the synthesized PROTAC, while LC-MS provides unambiguous confirmation of its molecular weight and helps in the identification of impurities. NMR spectroscopy is indispensable for the detailed structural elucidation of the molecule, confirming the correct assembly of the three components. The protocols and illustrative data presented in this application note provide a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the robust characterization of these promising therapeutic agents.

References

Troubleshooting & Optimization

Navigating the Challenges of PROTAC Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghaï, Chine - The development of Proteolysis Targeting Chimeras (PROTACs) represents a groundbreaking approach in modern drug discovery. However, the synthesis of these complex heterobifunctional molecules is often fraught with challenges, with low yield being a primary concern for researchers. This technical support center provides a comprehensive resource for scientists and drug development professionals to troubleshoot common issues encountered during PROTAC synthesis, ensuring a higher success rate in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in PROTAC synthesis?

Low yields in PROTAC synthesis can stem from several factors throughout the synthetic process. Key areas to investigate include incomplete coupling reactions, difficulties in purification, and the inherent instability of the linker or final PROTAC molecule.[1][2] Additionally, suboptimal design of the PROTAC, such as an unfavorable linker length or composition, can lead to inefficient ternary complex formation, which, while not a direct measure of synthetic yield, is a critical factor for the molecule's ultimate efficacy.[1]

Q2: How does the choice of linker impact the synthesis and overall success of a PROTAC?

The linker is a critical determinant of a PROTAC's success, influencing not only its biological activity but also its physicochemical properties and synthetic accessibility.[1][3] The length, rigidity, and chemical composition of the linker dictate the geometry of the ternary complex formed between the target protein and the E3 ligase.[1][3] From a synthesis perspective, the choice of linker dictates the type of conjugation chemistry to be employed (e.g., amide coupling, click chemistry) and can significantly affect the solubility and purification of the final compound.[][5]

Q3: What is the "hook effect" and how can it be addressed?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To troubleshoot this, it is recommended to perform a wide dose-response experiment to determine the optimal concentration range for your PROTAC.[1]

Q4: What are the key analytical techniques for characterizing a newly synthesized PROTAC?

A thorough characterization of a new PROTAC is crucial to ensure its identity, purity, and functionality. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[6]

  • Mass Spectrometry (MS) to verify the molecular weight and identify potential byproducts or degradation products.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC) to assess purity and for purification.[6][10]

Functional validation is then typically performed using in-cell assays like Western blotting to measure target protein degradation and biophysical assays such as TR-FRET to confirm ternary complex formation.[1][11]

Troubleshooting Guides for Low Yield

Issue 1: Inefficient or Failed Coupling Reactions

A common bottleneck in PROTAC synthesis is the failure of the coupling reaction to proceed to completion. This can manifest as the persistence of starting materials and the formation of multiple byproducts.

Question: My amide coupling reaction is showing low conversion. What are the potential causes and how can I troubleshoot it?

Answer:

Several factors can contribute to an inefficient amide coupling reaction. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Ensure that your coupling reagents (e.g., HATU, HOBt) are fresh and have been stored under appropriate anhydrous conditions.

    • Verify the stoichiometry of your reactants. A slight excess of the amine component and coupling reagents (typically 1.1-1.5 equivalents) is often beneficial.[2]

    • Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in sufficient quantity (usually 2-3 equivalents) to neutralize any acid present and facilitate the reaction.[2]

  • Solvent and Reaction Conditions:

    • The reaction must be carried out in a high-quality anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[2]

    • Ensure all reactants are fully dissolved before proceeding. Sonication or gentle heating may be necessary.[2]

    • Most amide couplings proceed well at room temperature, but for sterically hindered substrates, gentle heating (e.g., to 40-50 °C) may be required. Monitor the reaction closely to avoid decomposition.[2]

  • Monitoring the Reaction:

    • Track the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the formation of byproducts.[2]

Question: I am using "click chemistry" for my final ligation step, but the reaction is sluggish. What should I check?

Answer:

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction, but its success depends on several factors:

  • Catalyst Activity: The active catalyst is Cu(I), which is prone to oxidation. If you are using a Cu(II) salt (e.g., CuSO4·5H2O), ensure you have a sufficient amount of a reducing agent, like sodium ascorbate (B8700270), to generate the Cu(I) species in situ.[10]

  • Ligands: In some cases, a ligand for the copper catalyst may be required to improve its solubility and catalytic activity.

  • Solvent System: The choice of solvent can be critical. A mixture of t-BuOH/H2O or DMF is commonly used.[10]

  • Purity of Reactants: Impurities in your alkyne or azide (B81097) starting materials can poison the catalyst. Ensure your starting materials are of high purity.

Issue 2: Difficulties in Product Purification

The purification of PROTACs can be challenging due to their often high molecular weight, low solubility, and the presence of closely related impurities.

Question: My PROTAC is difficult to purify using standard silica (B1680970) gel chromatography. What are my options?

Answer:

Standard silica gel chromatography is often not the most effective method for purifying PROTACs. Consider the following alternatives:

  • Reverse-Phase HPLC: Preparative reverse-phase HPLC is the most common and effective method for purifying PROTACs to a high degree of purity.[10] A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

  • Solvent System Optimization for Flash Chromatography: If you must use normal-phase chromatography, a gradient elution with a more polar solvent system may be necessary to achieve good separation. Adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve the peak shape and resolution.[2]

Data Presentation: Impact of Linker on PROTAC Efficacy

The following tables summarize quantitative data from published studies, illustrating the critical role of the linker in determining PROTAC potency and efficacy.

Table 1: Influence of Linker Length on the Degradation of Tank-binding kinase 1 (TBK1) [12]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether7No DegradationN/A
Alkyl/Ether12Submicromolar>90
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Effect of Linker Length on the Degradation of p38α [13]

PROTAC SeriesLinker Length (atoms)Degradation Efficacy
NR-3< 15Poor
NR-315-17Optimal
NR-1c20Efficient

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling[2][10]

This protocol describes a standard procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component.

Reagents and Materials:

  • Carboxylic acid component (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid component in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the amine component to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[10][14]

This protocol outlines the final "click chemistry" ligation step to assemble the PROTAC.

Reagents and Materials:

  • Alkyne-functionalized component (1.0 eq)

  • Azide-functionalized component (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the alkyne and azide components in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the final PROTAC by preparative HPLC.

Protocol 3: In Vitro Ubiquitination Assay[15]

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein.

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme

  • Purified E3 ligase complex (e.g., CRL4-CRBN)

  • Purified target protein of interest (POI)

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Ubiquitination buffer

  • SDS-PAGE gels

  • Western blot apparatus and reagents

  • Primary antibody against the POI

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, assemble the ubiquitination reaction by combining the E1, E2, E3, ubiquitin, POI, and ATP in the ubiquitination buffer.

  • Initiate Reaction: Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A ladder of higher molecular weight bands corresponding to ubiquitinated POI should be visible in the presence of an active PROTAC.

Visualizing PROTAC Synthesis and Troubleshooting

The following diagrams, generated using Graphviz, illustrate key concepts in PROTAC synthesis and troubleshooting.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Troubleshooting_Workflow Start Low PROTAC Yield Check_Coupling Check Coupling Reaction (LC-MS analysis) Start->Check_Coupling Coupling_OK Coupling Reaction Complete? Check_Coupling->Coupling_OK Optimize_Coupling Optimize Coupling: - Reagent quality/stoichiometry - Anhydrous solvent - Temperature/Time Coupling_OK->Optimize_Coupling No Check_Purification Assess Purification Strategy Coupling_OK->Check_Purification Yes Optimize_Coupling->Check_Coupling Purification_OK Effective Purification? Check_Purification->Purification_OK Optimize_Purification Optimize Purification: - Switch to Reverse-Phase HPLC - Modify eluent system - Gradient optimization Purification_OK->Optimize_Purification No Check_Stability Evaluate Product Stability (NMR, LC-MS over time) Purification_OK->Check_Stability Yes Optimize_Purification->Check_Purification Success Successful Synthesis Check_Stability->Success Synthetic_Workflow Warhead Warhead-COOH Amide_Coupling Amide Coupling (HATU, DIPEA) Warhead->Amide_Coupling Linker H2N-Linker-N3 Linker->Amide_Coupling E3_Ligand E3 Ligand-Alkyne Click_Chemistry CuAAC Click Chemistry (CuSO4, NaAsc) E3_Ligand->Click_Chemistry Intermediate Warhead-Linker-N3 Amide_Coupling->Intermediate Intermediate->Click_Chemistry Purification HPLC Purification Click_Chemistry->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

References

Technical Support Center: Improving PROTAC Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs) when using polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers used to improve PROTAC solubility?

PROTACs are often large, complex molecules with high molecular weight and lipophilicity, which frequently leads to poor aqueous solubility.[1] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are hydrophilic and can significantly enhance the aqueous solubility of PROTACs.[2][3] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments.[4] This enhancement in solubility is crucial for the formulation, handling, and ultimately the bioavailability of the PROTAC.[4][5]

Q2: How does the length of a PEG linker affect PROTAC solubility?

Generally, increasing the length of the PEG linker increases the hydrophilicity of the PROTAC, which can lead to improved aqueous solubility.[6] Longer PEG chains introduce more ethylene glycol units, increasing the molecule's polarity and its ability to interact with water. However, the relationship between linker length and overall PROTAC efficacy is not always linear, as an excessively long linker might negatively impact cell permeability or the formation of a stable ternary complex.[6][7] Therefore, the optimal PEG linker length needs to be determined empirically for each specific PROTAC system.[7]

Q3: What are the most common PEG linker lengths used in PROTAC design?

The most commonly used monodisperse PEG linkers in PROTAC development are PEG2, PEG4, and PEG6.[] These lengths often provide a good balance of increased solubility and sufficient flexibility for the formation of a productive ternary complex. The choice of linker length is critical and is often optimized on a case-by-case basis for each target protein and E3 ligase pair.[9]

Q4: Can the use of a PEG linker negatively impact other PROTAC properties?

Yes, while PEG linkers are excellent for improving solubility, they can present a trade-off with other important properties. For instance, increased hydrophilicity from a long PEG linker can sometimes reduce cell permeability.[4] Compared to more rigid alkyl linkers, PEG linkers might also have reduced metabolic stability.[2] Therefore, a careful balance must be struck between improving solubility and maintaining other desirable drug-like properties.

Q5: Besides PEG linkers, what other strategies can be used to improve PROTAC solubility?

Other strategies to enhance PROTAC solubility include:

  • Incorporating ionizable groups: Introducing basic nitrogen-containing heterocycles like piperazine (B1678402) or piperidine (B6355638) into the linker can increase polarity and aqueous solubility.[2]

  • Formulation strategies: For in vivo studies, amorphous solid dispersions (ASDs) can be used to improve the dissolution rate and supersaturation of the PROTAC.[10]

  • Co-solvents: In preclinical studies, co-solvents can be employed to improve the solubility of PROTACs in aqueous buffers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
PROTAC precipitates out of solution in aqueous buffer or cell culture media. The concentration of the PROTAC exceeds its aqueous solubility limit.1. Determine the kinetic solubility of your PROTAC in the specific buffer to establish the upper concentration limit. 2. Lower the final concentration of the PROTAC in your assay. 3. If a high concentration is necessary, consider using a formulation with co-solvents or other excipients to improve solubility.
Inconsistent or non-reproducible results in cellular assays. Poor solubility leading to variable concentrations of the active PROTAC in solution.1. Ensure your PROTAC is fully dissolved in the stock solution (e.g., DMSO) before diluting into aqueous media. 2. When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and even dispersion. 3. Visually inspect for any precipitation before adding the PROTAC to cells.
Good in vitro degradation but poor in vivo efficacy. Low aqueous solubility leading to poor absorption and bioavailability.1. Consider re-designing the PROTAC with a more hydrophilic linker, such as a longer PEG chain or a linker containing ionizable groups. 2. Explore formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations to improve in vivo exposure.
Difficulty in finding a balance between solubility and cell permeability. Increasing PEG linker length improves solubility but decreases permeability.1. Systematically synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to find the optimal balance. 2. Consider hybrid linkers that combine hydrophilic PEG units with more lipophilic alkyl chains. 3. Evaluate the conformational properties of the PROTAC, as folded conformations can shield polar surface area and improve permeability.[4]

Quantitative Data Summary

The following table provides illustrative data on how varying the linker can impact the physicochemical properties and solubility of a PROTAC. Note that this data is compiled from various sources and is intended to demonstrate general trends.

PROTAC Linker Type Calculated logP Topological Polar Surface Area (TPSA) (Ų) Aqueous Solubility (µg/mL)
Alkyl Chain (C8)5.2150~5
PEG24.5165~15
PEG43.8180~40
PEG63.1195~100

This data is illustrative and compiled from general trends reported in the literature. Actual values are highly dependent on the specific warhead and E3 ligase ligand.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay determines the solubility of a compound under non-equilibrium conditions and is commonly used in early drug discovery.

Materials:

  • PROTAC compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom for UV-Vis analysis)

  • Multichannel pipette

  • Plate shaker

  • UV-Vis microplate reader

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing 198 µL of PBS, pH 7.4, in each well. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake it at room temperature for 2 hours.

  • Measurement: Measure the absorbance of each well using a UV-Vis microplate reader at a wavelength where the PROTAC has maximum absorbance.

  • Data Analysis: The highest concentration at which the solution remains clear (no significant increase in light scattering or precipitation) is determined as the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of a compound and is often used in later stages of drug development.

Materials:

  • Solid PROTAC compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Sample Preparation: Add an excess amount of the solid PROTAC compound to a vial containing a known volume of PBS, pH 7.4.

  • Incubation: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved compound.

  • Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method with a standard curve.

  • Data Analysis: The measured concentration of the PROTAC in the supernatant represents its thermodynamic solubility.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Structure cluster_linker PEG Linker Warhead Warhead (Binds to POI) p1 Warhead->p1 E3_Ligand E3 Ligase Ligand p2 p1->p2 p3 p2->p3 p4 p3->p4 p4->E3_Ligand

Caption: General structure of a PROTAC with a PEG linker.

Experimental_Workflow Start PROTAC with Poor Solubility Design Design & Synthesize PROTACs with Varying PEG Linkers Start->Design Solubility_Assay Kinetic & Thermodynamic Solubility Assays Design->Solubility_Assay Permeability_Assay Cell Permeability Assay (e.g., Caco-2) Design->Permeability_Assay Degradation_Assay In Vitro Degradation Assay (e.g., Western Blot) Design->Degradation_Assay Analysis Analyze Data: Solubility vs. Permeability vs. Degradation Solubility_Assay->Analysis Permeability_Assay->Analysis Degradation_Assay->Analysis Optimized Optimized PROTAC Analysis->Optimized

Caption: Experimental workflow for optimizing PROTAC solubility.

References

PROTAC Stability and Aggregation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the stability and aggregation of Proteolysis-Targeting Chimeras (PROTACs). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your PROTAC experiments.

Issue 1: Poor Aqueous Solubility and Precipitation

Symptoms:

  • Visible precipitate after diluting a PROTAC stock solution (e.g., in DMSO) into aqueous buffers or cell culture media.

  • Inconsistent results in cell-based assays.

  • High background noise or artifacts in biophysical assays.

Potential Causes and Solutions:

Potential CauseRecommended Action
High Lipophilicity and Molecular Weight PROTACs often fall outside of Lipinski's "Rule of Five" and can have poor aqueous solubility.[1][2] Minimize the final DMSO concentration in your assay (ideally <0.1%) by performing serial dilutions.
Solvent Polarity Shock Rapidly changing the solvent from a high-concentration organic stock to an aqueous environment can cause the PROTAC to crash out of solution.
Suboptimal Formulation The buffer composition may not be suitable for maintaining PROTAC solubility.
Employ Co-solvents: Prepare a high-concentration stock in 100% DMSO. For the working solution, consider a pre-mixture with a co-solvent like PEG300 before final dilution in aqueous buffer.[3]
Optimize Buffer Conditions: Adjust the pH of the buffer, as solubility can be lowest at the isoelectric point. Modify the ionic strength with salts (e.g., NaCl) to shield electrostatic interactions that can lead to aggregation. Consider including additives like glycerol (B35011) or non-denaturing detergents (e.g., Tween-20).
Utilize Advanced Formulations: For in vivo studies, consider amorphous solid dispersions (ASDs) or lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS) to improve solubility and oral absorption.[4]

Troubleshooting Workflow for Poor Solubility

G start Poor PROTAC Solubility/ Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso high_dmso Is it > 0.5%? check_dmso->high_dmso reduce_dmso Reduce DMSO Concentration (Serial Dilution) high_dmso->reduce_dmso Yes co_solvent Use Co-solvents (e.g., PEG300) high_dmso->co_solvent No retest Re-test Solubility and Assay Performance reduce_dmso->retest buffer_opt Optimize Buffer (pH, Salt, Additives) co_solvent->buffer_opt formulation Consider Advanced Formulations (ASDs, SNEDDS) buffer_opt->formulation formulation->retest

Caption: A logical workflow for troubleshooting PROTAC solubility issues.

Issue 2: PROTAC Aggregation

Symptoms:

  • Irreproducible results in functional assays.

  • High polydispersity index (PDI) in Dynamic Light Scattering (DLS).

  • Presence of high molecular weight species in Size Exclusion Chromatography (SEC).

Potential Causes and Solutions:

Potential CauseRecommended Action
High Concentration PROTACs can self-associate at high concentrations, leading to the formation of aggregates.
Determine Critical Aggregation Concentration (CAC): Use techniques like DLS to identify the concentration at which aggregation begins and work below this threshold.
Hydrophobic Interactions Exposed hydrophobic regions on the PROTAC molecule can drive aggregation.
Modify Buffer Conditions: Include non-denaturing detergents or other excipients that can mask hydrophobic surfaces and prevent aggregation.
Chemical Instability Degradation products can act as seeds for aggregation.
Assess Chemical Stability: Evaluate the stability of your PROTAC under the assay conditions to ensure that degradation is not contributing to aggregation.

Experimental Workflow to Characterize Aggregation

G start Suspected PROTAC Aggregation dls Dynamic Light Scattering (DLS) Analysis start->dls sec_mals Size Exclusion Chromatography- Multi-Angle Light Scattering (SEC-MALS) dls->sec_mals high_pdi High PDI or Multiple Peaks? sec_mals->high_pdi optimize_conc Optimize PROTAC Concentration (Below CAC) high_pdi->optimize_conc Yes re_evaluate Re-evaluate Aggregation Profile high_pdi->re_evaluate No reformulate Reformulate with Additives/Detergents optimize_conc->reformulate reformulate->re_evaluate

Caption: Workflow for characterizing and mitigating PROTAC aggregation.

Issue 3: Chemical and Metabolic Instability

Symptoms:

  • Loss of PROTAC activity over time in cell culture media.

  • Rapid clearance in in vitro metabolism assays (e.g., liver microsomes).

  • Poor in vivo efficacy despite good in vitro potency.

Potential Causes and Solutions:

Potential CauseRecommended Action
Hydrolysis of Labile Groups Functional groups like esters or amides, particularly in some E3 ligase ligands (e.g., thalidomide (B1683933) derivatives), can be susceptible to hydrolysis.
Assess Chemical Stability: Incubate the PROTAC in relevant buffers and media over time and analyze for degradation using LC-MS.
PROTAC Redesign: Replace hydrolytically labile linkers or ligands with more stable alternatives.
Metabolism by Cellular Enzymes PROTACs can be metabolized by enzymes such as cytochrome P450s (CYPs) or aldehyde oxidases, primarily in the liver.[5]
In Vitro Metabolic Stability Assays: Use human liver microsomes (HLM) or hepatocytes to determine the metabolic half-life of the PROTAC.[5]
Linker Modification: Incorporate metabolically stable moieties (e.g., cyclic structures) into the linker or block metabolic "hotspots" with groups like fluorine.
Change Linker Attachment Point: Altering the connection point of the linker on the warhead or E3 ligase ligand can significantly impact metabolic stability.

Signaling Pathway of PROTAC Instability

G cluster_0 Metabolic Instability cluster_1 Chemical Instability PROTAC Intact PROTAC Inactive_Metabolites Inactive Metabolites PROTAC->Inactive_Metabolites Metabolism Degraded_Fragments Degraded Fragments PROTAC->Degraded_Fragments Degradation CYPs CYP Enzymes Aldehyde_Oxidase Aldehyde Oxidase Hydrolases Hydrolases (Plasma) Hydrolysis Hydrolysis (pH, Temperature) Oxidation Oxidation

Caption: Mechanisms of PROTAC chemical and metabolic instability.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and how can I avoid it?

A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[6] Testing at lower concentrations (nanomolar to low micromolar) is often necessary to find the "sweet spot" for maximal degradation.

Q2: My PROTAC isn't causing degradation. What are the common reasons?

A2: Several factors could be at play:

  • Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane. Consider redesigning the linker to improve physicochemical properties or employing prodrug strategies.

  • Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets inside the cell. Confirm target engagement using assays like CETSA or NanoBRET™.

  • Inefficient Ternary Complex Formation: Even if binary binding occurs, the PROTAC may not effectively form a stable ternary complex. Biophysical assays like TR-FRET or SPR can assess ternary complex formation.

  • Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in your cell line or may not be appropriate for the target protein.

Q3: How does the linker affect PROTAC stability?

A3: The linker is a critical determinant of a PROTAC's stability. Its length, composition, and rigidity influence metabolic stability, chemical stability, and overall physicochemical properties. For instance, incorporating more rigid or cyclic structures can enhance metabolic stability, while certain chemical moieties may be prone to hydrolysis.

Q4: How can I confirm that the observed protein degradation is proteasome-dependent?

A4: To confirm a proteasome-mediated degradation mechanism, you can co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, this provides strong evidence for a proteasome-dependent pathway.[3]

Data Presentation

Table 1: Solubility of Commercial PROTACs in Aqueous Buffer
PROTACSolubility ClassificationAqueous Solubility (µM)
CM11 High>200
CMP98 High>200
BRD9 Degrader High>200
dBET6 Intermediate30-200
MZ1 Intermediate30-200
ARV-771 Low<30
ARV-825 Low (Not Detectable)<30
MD-224 Low (Not Detectable)<30

Data adapted from a study on 21 commercial PROTACs, classified according to GSK guidelines.[7][8]

Table 2: In Vitro Metabolic Stability of Representative PROTACs
CompoundSystemHalf-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
ARV-110 Rat Liver Microsomes2215-
ARV-110 Mouse Liver Microsomes415-
ARV-110 Human Liver Microsomes986-
LMT-28 Rat Liver Microsomes15.3 ± 1.491 ± 8.4
LMT-28 Human Liver Microsomes21.9 ± 2.864 ± 8.1

Data compiled from published pharmacokinetic studies.[9]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive and negative control compounds (e.g., Verapamil and Warfarin)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer, ensuring the final organic solvent concentration is low (<1%).

  • Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life can be calculated.[10]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To assess the aggregation state and determine the critical aggregation concentration (CAC) of a PROTAC.

Materials:

  • PROTAC sample

  • Appropriate buffer

  • DLS instrument

  • Low-volume cuvette

  • Syringe filters (0.2 µm or smaller)

Procedure:

  • Sample Preparation: Prepare a series of PROTAC dilutions in the desired buffer. Filter all samples and the buffer-only control through a syringe filter to remove dust and large particles.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up.

  • Measurement:

    • Measure the buffer-only sample to establish a baseline.

    • Measure each PROTAC concentration, ensuring a stable count rate.

    • Collect data for a sufficient duration to obtain a reliable correlation function.

  • Data Analysis:

    • Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • A high PDI or the presence of multiple size populations indicates aggregation.

    • Plot the scattering intensity or apparent particle size as a function of PROTAC concentration to identify the CAC, which is the concentration at which a sharp increase in scattering is observed.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time. Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Transfer: Normalize the protein concentration of all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3][11]

Protocol 4: NanoBRET™ Ternary Complex Formation Assay in Live Cells

Objective: To detect and characterize the formation of the PROTAC-induced ternary complex in a cellular environment.

Materials:

  • Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL).

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC of interest.

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[10][12]

References

stability of Benzyl-PEG14-t-butyl-ester in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG14-t-butyl-ester. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with this molecule. This compound is a bifunctional linker, commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where stability is critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a polyethylene (B3416737) glycol (PEG)-based linker used in chemical synthesis. Its structure contains three key components: a benzyl (B1604629) ether, a 14-unit PEG chain, and a t-butyl ester. It is frequently used as a linker in the development of PROTACs.[1][2] PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.[1] The linker's length, flexibility, and stability are crucial for the efficacy of the final PROTAC molecule.

Q2: What are the primary points of chemical instability in this compound?

The molecule has two main points susceptible to degradation under common biological assay conditions:

  • The t-butyl ester: This group is highly sensitive to acidic conditions and can be hydrolyzed to a carboxylic acid.[3][4]

  • The benzyl ether: While generally more stable than the ester, this linkage can be cleaved under specific reductive or oxidative conditions.[5][6][7]

The PEG chain itself is generally stable but can undergo slow oxidative degradation over extended periods.[8][9]

Q3: Under what conditions is the t-butyl ester group likely to cleave?

The t-butyl ester is known to be labile under acidic conditions.[4][10] Exposure to even mildly acidic pH (pH < 6.5) can initiate hydrolysis, releasing the free carboxylic acid and a t-butyl cation.[11] While generally stable to base, enzymatic hydrolysis by esterases present in cell lysates or serum-containing media could also be a potential degradation pathway, though this is typically slower than acid-catalyzed hydrolysis.

Q4: How stable is the benzyl ether linkage in biological assays?

The benzyl ether is a robust protecting group, stable across a wide range of pH conditions, making it generally stable in typical cell culture media (pH 7.2-7.4).[5][12] However, its stability can be compromised in the presence of strong oxidizing agents or under reductive conditions.[6][13] Certain cellular processes or specific assay reagents might create a local redox environment capable of cleaving the benzyl group. Deprotection is usually performed deliberately using methods like catalytic hydrogenolysis (e.g., H₂/Pd-C), which are not typical in biological assays but highlight its susceptibility to reduction.[12][14]

Q5: Is the PEG chain itself a source of instability?

The polyether backbone of the PEG chain is generally considered biocompatible and stable.[15][16] However, it can be susceptible to oxidative degradation, which can be initiated by reactive oxygen species (ROS) that may be present in some biological systems or generated by certain experimental conditions.[8] Enzymatic degradation of PEG by specific bacterial enzymes exists but is not a common concern in mammalian cell-based assays.[17][18]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time, corresponding to the loss of 56 Da.

  • Possible Cause: This is highly indicative of the hydrolysis of the t-butyl ester group (-C(CH₃)₃) to a carboxylic acid (-H). The mass difference (C₄H₈ = 56 Da) is a classic sign of this degradation. This is most likely caused by an acidic pH in your assay medium or buffer.

  • Troubleshooting Steps:

    • Verify pH: Immediately check the pH of your stock solutions, buffers, and final assay medium. Ensure all components are maintained at or above pH 7.0.

    • Buffer Choice: Use a robust buffering agent (e.g., HEPES) to maintain a stable physiological pH throughout your experiment. Bicarbonate-buffered media can become acidic if not maintained in a CO₂-controlled environment.

    • Sample Handling: When preparing samples for analysis, avoid using acidic additives or solvents. If acidification is necessary for chromatography, perform this step immediately before injection.

    • Consider Esterase Activity: If the assay involves serum or cell lysates, consider the possibility of enzymatic cleavage. You can test this by running a control experiment in a serum-free, cell-free medium.

Problem: I am detecting a product corresponding to the cleavage of the benzyl group.

  • Possible Cause: The benzyl ether linkage is likely being cleaved due to oxidative or reductive stress in your assay.

  • Troubleshooting Steps:

    • Review Assay Components: Check your protocol for any reagents that are strong oxidizing agents (e.g., peroxides) or reducing agents (e.g., high concentrations of DTT or TCEP, though these usually require a catalyst for ether cleavage).

    • Cellular Environment: If using live cells, consider if your treatment is inducing oxidative stress, leading to the generation of ROS that could damage the linker.

    • Control Experiments: Run the compound in cell-free media to see if the degradation is cell-mediated. You can also include antioxidants (e.g., N-acetylcysteine) in a control experiment to see if they prevent cleavage.

Problem: My compound seems to be broadly degrading, and I see multiple unexpected peaks in my analysis.

  • Possible Cause: This could be due to a combination of factors, including oxidative degradation of the PEG chain in addition to ester and/or benzyl cleavage. This may be exacerbated by light exposure or the presence of metal ions.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound and perform experiments in low-light conditions, as some compounds can be photosensitive, leading to radical generation.

    • Use High-Purity Solvents: Ensure all solvents and reagents are of high purity and free from metal contaminants that can catalyze oxidation.

    • Storage Conditions: Confirm that the compound is stored as recommended, typically at -20°C or -80°C, and desiccated. Avoid repeated freeze-thaw cycles.

    • Analytical Characterization: Use high-resolution mass spectrometry (HRMS) to identify the degradation products. This can provide valuable clues about the degradation pathway.

Data Summary

The stability of this compound is a function of its constituent parts. The following table summarizes the relative stability of each functional group under various conditions relevant to biological assays.

Functional GroupAcidic Conditions (pH < 6.5)Neutral/Basic Conditions (pH 7-9)Oxidative Stress (e.g., ROS)Reductive ConditionsEsterase Activity
t-Butyl Ester Highly Labile Stable (non-enzymatic)StableStablePotentially Labile
Benzyl Ether StableStablePotentially Labile Potentially Labile Stable
PEG Ether Backbone StableStableSlow Degradation StableStable

Key Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in a relevant biological matrix using HPLC-MS.

  • Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Warm the desired cell culture medium (e.g., DMEM + 10% FBS) to 37°C.

  • Incubation:

    • Spike the compound into the pre-warmed medium to a final concentration of 1-10 µM.

    • Incubate the solution in a sterile container at 37°C, mimicking assay conditions. If using a CO₂-dependent medium, use a cell culture incubator.

  • Time-Point Sampling:

    • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The "0 hour" sample should be taken immediately after adding the compound.

  • Sample Quenching and Processing:

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard. This will precipitate proteins and halt degradation.

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples by LC-MS. Monitor the peak area of the parent compound and look for the appearance of major degradation products (e.g., the hydrolyzed carboxylic acid).

    • Plot the percentage of the parent compound remaining versus time to determine its half-life (t₁/₂) in the medium.

Protocol 2: pH Profile Stability Study

This protocol determines the compound's stability across a range of pH values.

  • Buffer Preparation:

    • Prepare a set of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0). Use buffers with pKa values close to the target pH. For example, acetate (B1210297) for pH 4-5, phosphate (B84403) or HEPES for pH 6-8.

  • Incubation:

    • Add the compound from a DMSO stock to each buffer to a final concentration of 1-10 µM. The final DMSO concentration should be low (<1%) to avoid effects on stability.

    • Incubate all solutions at a constant temperature (e.g., 37°C).

  • Sampling and Analysis:

    • Collect samples at various time points, as described in Protocol 1.

    • Quench and process the samples appropriately (quenching with cold acetonitrile is generally suitable).

    • Analyze by HPLC-MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Calculate the degradation rate constant (k) at each pH.

    • A plot of log(k) versus pH will reveal the pH-dependence of the hydrolysis, confirming the acid-lability of the t-butyl ester.

Visualizations

Below are diagrams illustrating the structure, potential degradation pathways, and logical workflows for troubleshooting and experimentation.

cluster_molecule This compound Structure & Lability mol Benzyl-(OCH₂CH₂)₁₄-C(O)O-tBu benzyl Benzyl Ether peg PEG Chain ester t-Butyl Ester benzyl_cleavage Reductive/ Oxidative Cleavage benzyl->benzyl_cleavage peg_cleavage Oxidative Degradation peg->peg_cleavage ester_cleavage Acid/ Enzyme Hydrolysis ester->ester_cleavage

Caption: Key functional groups of this compound and their primary degradation pathways.

cluster_check Initial Checks cluster_troubleshoot Troubleshooting Paths start Unexpected Assay Results (e.g., low activity, new peaks) check_ms Analyze sample with LC-MS start->check_ms identify Identify degradation products (parent, acid, etc.) check_ms->identify is_ester Is t-butyl ester hydrolyzed (loss of 56 Da)? identify->is_ester is_benzyl Is benzyl group cleaved? identify->is_benzyl is_other Other/multiple products? identify->is_other cause_acid Cause: Acidic pH is_ester->cause_acid Yes cause_redox Cause: Redox Instability is_benzyl->cause_redox Yes cause_complex Cause: Complex Degradation (Oxidation, light, etc.) is_other->cause_complex Yes

Caption: A logical flowchart for troubleshooting unexpected degradation of the compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike Spike compound into matrix (e.g., 1 µM) prep_stock->spike prep_media Prepare & pre-warm biological matrix (37°C) prep_media->spike incubate Incubate at 37°C spike->incubate sample Sample at time points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench with 3 vol ice-cold ACN + IS sample->quench centrifuge Centrifuge to remove protein quench->centrifuge analyze Analyze supernatant by LC-MS centrifuge->analyze plot Plot % remaining vs. time analyze->plot

Caption: Experimental workflow for conducting an in vitro stability assay.

References

Technical Support Center: Purification Strategies for PROTACs Containing PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of Proteolysis Targeting Chimeras (PROTACs) containing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is purifying PROTACs with PEG linkers so challenging?

A1: The challenges in purifying PEGylated PROTACs stem from the properties of the PEG linker itself. While PEG linkers are excellent for improving the solubility and pharmacokinetic properties of PROTACs, they also introduce purification difficulties.[1][2][3] The flexible and hydrophilic nature of the PEG chain increases the hydrodynamic radius of the molecule and can mask the physicochemical properties of the core PROTAC structure.[4][5] This often leads to issues like poor peak shape in chromatography, product aggregation, and difficulty in separating the desired product from starting materials, incompletely reacted species, and other PEG-related impurities.[5]

Q2: What are the most common impurities found in a crude PEGylated PROTAC reaction mixture?

A2: Common impurities include unreacted starting materials (the initial PROTAC molecule before PEGylation), excess PEGylating reagent, and byproducts from the coupling reaction.[5] Additionally, if the PEG reagent used is not monodisperse, you may have a mixture of PROTACs with different PEG chain lengths. The synthesis can also result in positional isomers, where the PEG linker is attached at different sites on the PROTAC molecule.[5]

Q3: What is the recommended general strategy for purifying a PEGylated PROTAC?

A3: A multi-step chromatographic approach is typically the most effective strategy.[5]

  • Initial Cleanup/Capture: Techniques like Solid-Phase Extraction (SPE) can be used for a preliminary cleanup of the crude reaction mixture to remove excess small molecule reagents.

  • Size-Based Separation: Size Exclusion Chromatography (SEC) is often employed as a primary purification step. It is effective at separating the larger PEGylated PROTAC from smaller, unreacted starting materials and byproducts.[5][6]

  • High-Resolution Polishing: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful secondary or "polishing" step to separate the target PEGylated PROTAC from closely related impurities, such as positional isomers or PROTACs with slight variations in the PEG chain.[5][7]

Q4: Which analytical techniques are essential for confirming the purity and identity of the final product?

A4: A combination of analytical methods is crucial for proper characterization.[5]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight of the final PEGylated PROTAC.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identity of the compound.[4]

  • Analytical HPLC/UPLC: Assesses the purity of the final product. Methods using both UV and Evaporative Light Scattering Detection (ELSD) can be beneficial, as ELSD can detect species like unreacted PEG that lack a UV chromophore.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Broad, tailing peaks in RP-HPLC. The flexible PEG chain can interact non-ideally with the stationary phase.- Increase column temperature (e.g., 45-60 °C) to improve peak shape.[8]- Use a column with a different stationary phase (e.g., C4 instead of C18 may be better for large, hydrophobic molecules).[8]- Optimize the gradient slope; shallower gradients can improve resolution.[8]
Co-elution of desired product and unreacted PEG reagent. In RP-HPLC, large PEG reagents can be quite hydrophobic and may elute close to the PEGylated PROTAC.[9]- Use Size Exclusion Chromatography (SEC) as a primary purification step to separate based on size.[5][6]- Consider Hydrophilic Interaction Liquid Chromatography (HILIC), where the unreacted PEG will elute early while the more polar peptide/small molecule portion of the PROTAC allows for retention.[9]
Presence of multiple peaks that appear to be the product. This could indicate the presence of positional isomers or product aggregation.- For isomers, optimize the RP-HPLC gradient for higher resolution.[5]- For aggregates, use SEC to isolate the monomeric form of your PROTAC.[6][10] Aggregation can sometimes be mitigated by adjusting buffer conditions (e.g., pH, salt concentration).
Low recovery of the PROTAC after purification. The PROTAC may be adsorbing to the chromatography column or filter membranes. The compound may be aggregating and precipitating.- Pre-treat samples by centrifuging and filtering through a low protein-binding filter (e.g., PVDF) before injection.- For RP-HPLC, ensure the mobile phase is sufficiently strong to elute the compound. Adding a different organic modifier like isopropanol (B130326) might help.[8]- Analyze the column with a strong wash step to see if the product can be recovered.
The final product shows low or no biological activity. The purification process may have denatured or degraded the PROTAC. An impurity may be co-eluting with the product and interfering with the assay.- Use milder purification conditions where possible (e.g., avoid harsh pH or very high temperatures).[6]- Re-analyze the final product with high-resolution analytical methods to check for co-eluting impurities.

Visual Guides

start Crude PEGylated PROTAC Mixture spe Optional Cleanup: Solid-Phase Extraction (SPE) start->spe If high in salts/ reagents sec Step 1: Size Exclusion Chromatography (SEC) start->sec Direct purification spe->sec waste1 Small Molecule Impurities spe->waste1 Removes rphplc Step 2: Reverse Phase HPLC (RP-HPLC) sec->rphplc SEC Fractions waste2 Unreacted Starting Materials & Byproducts sec->waste2 Separates out analysis Purity & Identity Analysis (LC-MS, NMR) rphplc->analysis Purified Fractions waste3 Closely Related Impurities & Isomers rphplc->waste3 Separates out product Pure PEGylated PROTAC analysis->product

Caption: A general workflow for the purification of PEGylated PROTACs.

issue Low Purity After Initial Purification cause1 Co-elution of Unreacted PROTAC/ PEG Reagent issue->cause1 cause2 Poor Peak Shape (Tailing/Broad) issue->cause2 cause3 Presence of Aggregates or Isomers issue->cause3 sol1a Employ SEC to separate by size first cause1->sol1a sol1b Optimize RP-HPLC gradient for better resolution cause1->sol1b sol2a Increase column temperature on RP-HPLC cause2->sol2a sol2b Test alternative stationary phase (e.g., C4) cause2->sol2b sol2c Adjust mobile phase modifiers cause2->sol2c sol3a Use SEC to remove high MW aggregates cause3->sol3a sol3b Use high-resolution analytical RP-HPLC to resolve isomers cause3->sol3b

Caption: A troubleshooting guide for common PROTAC purification issues.

Quantitative Data Summary

Table 1: Representative RP-HPLC Conditions for PEGylated Molecule Purification

ParameterConditionRationale
Column Type C4 or C18, 300 Å pore sizeC4 can be advantageous for large, hydrophobic molecules. Larger pore sizes are necessary for large molecules like PROTACs.[8]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterTFA is a common ion-pairing agent that improves peak shape.[7]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a standard organic solvent for reverse phase.[7]
Gradient Shallow linear gradient (e.g., 1-2% B/min)A shallow gradient is often required to resolve closely eluting PEGylated species.[8]
Flow Rate Typically 1 mL/min for analytical scaleStandard flow rate for analytical columns.[7]
Column Temperature Elevated, 45 °C or higherHigher temperatures can significantly improve peak shape and reduce viscosity.[7][8]
Detection UV (e.g., 220 nm, 280 nm)Allows for detection of the PROTAC molecule.[7]

Detailed Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

Objective: To perform a buffer exchange and separate the PEGylated PROTAC from smaller molecular weight impurities.[6]

Materials:

  • Crude PROTAC sample, dissolved in mobile phase

  • SEC column with appropriate molecular weight fractionation range

  • HPLC system

  • Mobile Phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase until a stable baseline is achieved.[5]

  • Sample Preparation: Dissolve the crude PROTAC sample in the mobile phase. Centrifuge the sample at 10,000 x g for 15 minutes to pellet any particulates. Filter the supernatant through a 0.22 µm filter to prevent column clogging.[5]

  • Injection: Inject the clarified sample onto the equilibrated SEC column. The injection volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample isocratically with the mobile phase. Larger molecules, such as the PEGylated PROTAC and any aggregates, will elute first, followed by smaller molecules like unreacted starting materials and salts.[11]

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions using analytical HPLC and/or mass spectrometry to identify those containing the pure desired product. Pool the relevant fractions for further purification or final analysis.

Protocol 2: High-Purity Polishing by Reverse Phase HPLC (RP-HPLC)

Objective: To separate the target PEGylated PROTAC from closely related impurities such as positional isomers or degradation products.[5]

Materials:

  • SEC-purified PROTAC fractions

  • RP-HPLC column (e.g., C4 or C18)

  • HPLC system with a gradient pump and UV detector

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Sample vials

Procedure:

  • System Preparation: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until a stable baseline is achieved. Set the column compartment to the desired temperature (e.g., 45 °C).[7]

  • Sample Preparation: If necessary, dilute the pooled SEC fractions with Mobile Phase A to ensure the sample is in a low organic solvent concentration before injection.

  • Injection: Inject the sample onto the equilibrated column.

  • Gradient Elution: Elute the bound PROTAC using a linear gradient of increasing Mobile Phase B.[5] An example gradient could be:

    • 5-30% B over 5 minutes

    • 30-70% B over 40 minutes

    • 70-95% B over 5 minutes

    • Hold at 95% B for 5 minutes (column wash)

    • Return to 5% B and re-equilibrate (Note: This gradient is a starting point and must be optimized for each specific PROTAC molecule.)

  • Fraction Collection: Collect fractions corresponding to the peaks of interest as detected by the UV detector.

  • Analysis and Product Recovery: Analyze the collected fractions for purity and identity (LC-MS, NMR). Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.

References

Validation & Comparative

A Comparative Guide to Benzyl-PEG14-t-butyl-ester and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers are fundamental components in modern therapeutics, serving as flexible spacers to connect molecules, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] These linkers significantly influence a drug's solubility, stability, pharmacokinetics, and overall efficacy.[2][3] Benzyl-PEG14-t-butyl-ester is a specific type of heterobifunctional PEG linker used in the synthesis of PROTAC molecules.[4][5] This guide provides an objective comparison of this compound with other classes of PEG linkers, supported by structural analysis and generalized experimental methodologies.

Structural and Functional Overview

PEG linkers are characterized by repeating ethylene (B1197577) glycol units, which impart hydrophilicity, biocompatibility, and flexibility.[3] The choice of a linker is critical and depends on the specific application, whether it requires long-term stability or controlled release of a payload.[6]

This compound belongs to a class of heterobifunctional linkers, meaning it has two different reactive or protected ends. Its key features are:

  • A PEG14 Core: Provides a long, flexible, and hydrophilic spacer. The discrete length (14 PEG units) ensures uniformity, leading to more homogeneous final conjugates.[2]

  • A Benzyl (B1604629) (Bn) Ether Group: A protecting group for a hydroxyl function. It is stable under many conditions but can be removed via specific deprotection methods, primarily catalytic hydrogenolysis.[7][8]

  • A tert-Butyl (t-butyl) Ester Group: A protecting group for a carboxylic acid. This group is stable to many reagents but is labile under acidic conditions.[9][10]

The presence of two distinct, orthogonally removable protecting groups allows for sequential chemical modifications, a valuable feature in multi-step synthesis of complex molecules like PROTACs.

Comparison with Other PEG Linker Classes

The selection of a PEG linker is dictated by the desired properties of the final conjugate, such as its stability in circulation and its mechanism of action.

Linker ClassKey CharacteristicsCommon ApplicationsAdvantagesDisadvantages
Benzyl-PEG-Ester (Protected) Heterobifunctional with orthogonal protecting groups (e.g., Benzyl, t-butyl). Allows for sequential conjugation.PROTAC synthesis, multi-step bioconjugation.Precise control over synthesis; hydrophilic PEG chain improves solubility.[11]Requires specific deprotection steps which can add complexity.
Non-Cleavable Linkers Form stable, permanent bonds (e.g., thioether). The payload is released upon lysosomal degradation of the antibody.[12]PEGylation for improving drug half-life, ADCs where the payload is active with the linker attached.[6][13]High plasma stability, predictable pharmacokinetics, potentially lower off-target toxicity.[12]Slower and potentially incomplete payload release; dependent on cellular degradation machinery.[12]
Cleavable Linkers Contain a labile bond (e.g., disulfide, pH-sensitive hydrazone, enzyme-cleavable peptide) that breaks under specific physiological conditions.[]ADCs requiring targeted, intracellular drug release.[13]Enables targeted payload release in the tumor microenvironment, minimizing systemic exposure.[6] Can produce a "bystander effect" killing adjacent tumor cells.[15]Can be less stable in circulation, leading to premature drug release.
Hydrophilic vs. Hydrophobic Linkers PEG linkers are inherently hydrophilic due to the ether oxygens in their backbone.[16] Hydrophobic linkers incorporate non-polar segments like alkyl chains.Hydrophilic linkers improve the solubility of hydrophobic drugs.[16] Hydrophobic linkers may be used for intracellular targeting.[16]PEG linkers enhance solubility, stability, and circulation half-life, while reducing immunogenicity.[16]Very long PEG chains can sometimes reduce cytotoxic activity.[2] Hydrophobic linkers can lead to aggregation and faster clearance if not properly formulated.[16]
Experimental Protocols and Methodologies

Detailed protocols are highly dependent on the specific molecules being conjugated. The following are generalized methodologies for key chemical transformations involving a Benzyl-PEG-t-butyl-ester type linker.

A. Deprotection of the t-Butyl Ester Group (Acidic Cleavage)

This step is performed to reveal a free carboxylic acid, which can then be activated for conjugation (e.g., to an amine on a target protein).

  • Objective: To selectively remove the t-butyl ester protecting group.

  • General Protocol:

    • Dissolve the this compound compound in a suitable organic solvent (e.g., Dichloromethane).

    • Add a strong acid, such as Trifluoroacetic Acid (TFA), to the solution. The reaction is typically run at room temperature.[17] Aqueous phosphoric acid can also be used as a milder, environmentally benign alternative.[10]

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the acid and solvent under reduced pressure.

    • The resulting crude product, now containing a free carboxylic acid, can be purified by column chromatography if necessary.

B. Deprotection of the Benzyl Ether Group (Hydrogenolysis)

This step unmasks a hydroxyl group for subsequent reactions.

  • Objective: To selectively cleave the benzyl ether.

  • General Protocol:

    • Dissolve the PEG linker in a suitable solvent such as methanol (B129727) or ethanol.[8]

    • Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight).[8]

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[8]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizing Key Processes

The following diagrams illustrate the strategic utility of this compound in a synthetic workflow.

G cluster_0 Step 1: Synthesis cluster_1 Step 2: Final Assembly linker This compound step1_deprotect HOOC-PEG14-Benzyl linker->step1_deprotect Deprotection 1 (e.g., Acid Cleavage) molA Molecule A (e.g., E3 Ligase Ligand) conjugate1 Molecule A-CO-PEG14-Benzyl molA->conjugate1 molB Molecule B (e.g., Target Protein Ligand) final_protac Final PROTAC (Molecule A-Linker-Molecule B) molB->final_protac step1_deprotect->conjugate1 Conjugation conjugate1_input Molecule A-CO-PEG14-Benzyl step2_deprotect Molecule A-CO-PEG14-OH conjugate1_input->step2_deprotect Deprotection 2 (e.g., Hydrogenolysis) step2_deprotect->final_protac Conjugation

Caption: Orthogonal synthesis workflow using a dually-protected PEG linker.

This diagram illustrates a sequential conjugation strategy enabled by the orthogonal protecting groups of Benzyl-PEG-t-butyl-ester. First, the t-butyl ester is removed to allow conjugation with Molecule A. Subsequently, the benzyl group is removed to facilitate the attachment of Molecule B, yielding the final PROTAC molecule.

G cluster_properties Resulting Properties start Hydrophobic Drug linker Add Hydrophilic PEG Linker start->linker conjugate Drug-PEG Conjugate linker->conjugate solubility Increased Solubility conjugate->solubility stability Enhanced Stability conjugate->stability pk Improved Pharmacokinetics conjugate->pk immunogenicity Reduced Immunogenicity conjugate->immunogenicity outcome Improved Therapeutic Profile solubility->outcome stability->outcome pk->outcome immunogenicity->outcome

Caption: Impact of hydrophilic PEG linkers on drug properties.

This diagram shows how incorporating a hydrophilic PEG linker can mitigate issues associated with hydrophobic drug payloads, such as poor solubility.[16] The resulting conjugate often exhibits an improved overall therapeutic profile.[18]

Conclusion

The choice of a PEG linker is a critical decision in the design of complex therapeutics like ADCs and PROTACs. This compound represents a sophisticated class of linkers offering precise control over synthetic routes through its orthogonal protecting groups. Its hydrophilic PEG core addresses the common challenge of poor solubility associated with potent therapeutic payloads.[19] In contrast, simpler non-cleavable or broadly cleavable linkers are employed when such precise, multi-step control is not required. The optimal linker choice will always depend on a careful balance of the desired stability, release mechanism, and the physicochemical properties of the conjugated molecules.

References

head-to-head comparison of PROTAC linkers with different lengths

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of Proteolysis Targeting Chimera (PROTAC) linkers with varying lengths reveals a crucial principle in targeted protein degradation: the linker is not a passive spacer but an active contributor to the potency and efficacy of these bifunctional molecules. The length of the linker dictates the geometry and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][2] An optimal linker length is paramount for productive ubiquitination and subsequent degradation of the target protein.[2] This guide provides a comprehensive comparison of PROTAC linkers of different lengths, supported by experimental data and detailed protocols to aid researchers in the rational design of effective protein degraders.

Proteolysis Targeting Chimeras (PROTACs) are revolutionary molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[3] These heterobifunctional molecules consist of two ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[4] The linker's role is to bridge the POI and the E3 ligase, bringing them into close proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[5]

The length of this linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[5][6] Conversely, an excessively long linker may result in a flexible and unstable complex, leading to inefficient ubiquitination.[5][6] This delicate balance underscores the importance of systematic linker length optimization in the development of potent and selective PROTACs.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the process, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating linker efficacy.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_formation Ternary Complex Formation PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for Evaluating PROTAC Linker Efficacy Start Start: Synthesize PROTACs with varying linker lengths CellCulture Cell Culture and Treatment with PROTACs Start->CellCulture Lysis Cell Lysis and Protein Quantification CellCulture->Lysis WesternBlot Western Blot Analysis (Target Protein Levels) Lysis->WesternBlot DataAnalysis Data Analysis (DC50 and Dmax determination) WesternBlot->DataAnalysis Optimization Identify Optimal Linker Length DataAnalysis->Optimization

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Quantitative Comparison of PROTAC Linkers with Different Lengths

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[3] The following tables summarize experimental data from various studies, highlighting the impact of linker length on degradation efficiency for different target proteins.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic investigation into the effect of linker length on ERα degradation revealed a clear optimal length for maximal efficacy.[7][8][9]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase
PROTAC 19>1000<20VHL
PROTAC 212~250~60VHL
PROTAC 3 16 ~25 >95 VHL
PROTAC 419~500~50VHL
PROTAC 521>1000<30VHL

Data synthesized from multiple sources indicating a general trend.[7][8][9]

Table 2: Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

Studies on BTK degraders also demonstrate a distinct relationship between linker length and degradation potency.

PROTAC CompoundLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)E3 Ligase
BTK-PROTAC 1PEG2>100<40CRBN
BTK-PROTAC 2PEG3~20~80CRBN
BTK-PROTAC 3 PEG 4 <10 >90 CRBN
BTK-PROTAC 4PEG5~50~70CRBN
BTK-PROTAC 5PEG6>100<50CRBN

Illustrative data based on trends observed in the literature.[4]

Table 3: TANK-Binding Kinase 1 (TBK1)-Targeting PROTACs

For TBK1, a broader range of effective linker lengths was observed, though an optimal range is still evident.[4]

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase
TBK1-PROTAC 1Alkyl/Ether7No degradation0VHL
TBK1-PROTAC 2Alkyl/Ether12~100~85VHL
TBK1-PROTAC 3 Alkyl/Ether 21 ~3 >95 VHL
TBK1-PROTAC 4Alkyl/Ether29~300~75VHL

Data adapted from a study by Arvinas.[4]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Western Blotting for Target Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[1]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of PROTACs for a specified duration (e.g., 24, 48, 72 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of protein degradation.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ternary complex.

Materials:

  • Non-denaturing cell lysis buffer

  • Antibody against the target protein or the E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Protocol:

  • Cell Treatment: Treat cells with the PROTAC of interest or a vehicle control for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to either the POI or the E3 ligase overnight at 4°C.

  • Complex Capture: Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the captured proteins from the beads using an elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-precipitation.

Conclusion

The length of the linker is a critical determinant of PROTAC efficacy. The presented data and methodologies underscore the necessity of systematic linker optimization for each new target and E3 ligase pair.[1] While general principles are emerging, the optimal linker length remains an empirically determined parameter.[1] The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.

References

A Comparative Guide to PROTACs Featuring Different E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs). This decision profoundly influences a PROTAC's degradation efficiency, selectivity, and overall pharmacological properties.[1][2] This guide provides an objective comparison of PROTACs utilizing different E3 ligase ligands, with a focus on the most extensively used: von Hippel-Lindau (VHL) and Cereblon (CRBN), while also considering Inhibitors of Apoptosis Proteins (IAPs) and Mouse Double Minute 2 homolog (MDM2).[2][3] The information presented herein is supported by experimental data to empower researchers in making informed decisions for their therapeutic strategies.

Mechanism of Action: A Tripartite Alliance for Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3][4] The fundamental mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[2][5] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex transferred to POI E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->POI Degradation Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Performance Comparison of E3 Ligase Ligands

The selection between different E3 ligase ligands is a multifaceted decision, as no single choice is universally optimal.[2] The efficacy of a PROTAC is determined not just by the binary binding affinities of its ligands but also by the stability and cooperativity of the ternary complex.[2] While direct head-to-head comparisons under identical experimental conditions are limited in published literature, the following tables summarize available data for PROTACs recruiting different E3 ligases against the same protein targets.[1][5]

Table 1: Performance of PROTACs Targeting Bromodomain-containing protein 4 (BRD4)
E3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
CRBN PROTAC 1< 1 nM>90%Burkitt's lymphoma (BL) cells
CRBN PROTAC 4pM rangeNot specifiedMV-4-11, MOLM-13, RS4;11
VHL PROTAC 17Low nM range>90%Not specified
MDM2 A1874~50 nM~98%HCT116

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[1] Data for MDM2-recruiting PROTAC A1874 is from a separate study and is presented for illustrative comparison.[6]

Table 2: Comparison of VHL and CRBN-based PROTACs for KRAS G12D Degradation
E3 Ligase RecruitedPROTAC ExampleDC50 (KRAS G12D)Cell Line
VHL PROTAC 8o2.5 nMMIA PaCa-2
VHL PROTAC 11b1.1 nMAsPC-1
CRBN ASP-4396Data from clinical trialsN/A

Current research suggests that VHL-recruiting PROTACs have generally been more efficient at degrading KRAS mutants compared to their CRBN-recruiting counterparts, though the development of effective CRBN-based degraders is an active area of research.[7]

Table 3: Binding Affinities of Common E3 Ligase Ligands
E3 Ligase LigandE3 LigaseBinding Affinity (Kd)
VL285 AnalogVHL29 nM - 171 nM[8]
VH032VHL185 nM[8]
Thalidomide (B1683933)CRBN~250 nM[8]
PomalidomideCRBN~18 nM
Nutlin-3MDM2~90 nM
Bestatin (B1682670) Methyl EsterIAP~1 µM

Binding affinities can vary depending on the specific assay conditions.

Key Considerations for E3 Ligase Selection

Cereblon (CRBN):

  • Advantages: CRBN is broadly expressed across tissues.[] Its ligands, such as those derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, are relatively small and orally available.[3][] CRBN complexes can exhibit fast turnover rates, which may be beneficial for rapid protein degradation.[]

  • Disadvantages: The broad substrate promiscuity of CRBN can lead to off-target effects, particularly the degradation of zinc-finger transcription factors, which can cause immunological side effects.[]

von Hippel-Lindau (VHL):

  • Advantages: VHL-based PROTACs often exhibit high selectivity due to a more buried binding pocket for its ligand.[] The peptidic nature of VHL ligands offers multiple sites for chemical modification, allowing for fine-tuning of physicochemical properties.[4]

  • Disadvantages: VHL expression can be low in certain solid tumors, potentially requiring higher PROTAC concentrations.[] VHL-based ligands can lead to PROTACs with higher molecular weight and sometimes poorer cell permeability.[]

Inhibitors of Apoptosis Proteins (IAPs):

  • Advantages: IAP ligands, such as bestatin derivatives, offer an alternative for targets that are not effectively degraded by CRBN or VHL-recruiting PROTACs.[2][3]

  • Disadvantages: The development and application of IAP-recruiting PROTACs are less extensive compared to CRBN and VHL.

Mouse Double Minute 2 homolog (MDM2):

  • Advantages: MDM2-recruiting PROTACs, often using nutlin-based ligands, have a dual mechanism of action in cancer therapy.[10] They can degrade the target protein while also preventing MDM2 from degrading the tumor suppressor p53, leading to p53 stabilization.[6][10]

  • Disadvantages: MDM2-recruiting PROTACs can be large and may have less favorable drug-like properties.[4]

Experimental Protocols

A rigorous and standardized experimental workflow is crucial for the evaluation and comparison of PROTACs.

Experimental_Workflow cluster_workflow Comparative PROTAC Evaluation Workflow start Design & Synthesize PROTACs with different E3 Ligase Ligands ternary_complex Ternary Complex Formation Assay (e.g., SPR, BLI, NanoBRET) start->ternary_complex ubiquitination Ubiquitination Assay (e.g., Western Blot, In-vitro Ubiquitination Kit) ternary_complex->ubiquitination degradation Degradation Assay (e.g., Western Blot, Mass Spectrometry) ubiquitination->degradation selectivity Selectivity Profiling (Quantitative Proteomics) degradation->selectivity data_analysis Data Analysis (DC50, Dmax, Selectivity) selectivity->data_analysis conclusion Select Optimal E3 Ligase Ligand data_analysis->conclusion

Caption: A typical experimental workflow for comparing PROTACs.

Ternary Complex Formation Assay

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[11]

  • Methodology (Surface Plasmon Resonance - SPR):

    • Immobilize the biotinylated E3 ligase on a streptavidin-coated sensor chip.

    • Inject the PROTAC at various concentrations to measure the binary interaction with the E3 ligase.

    • In a separate experiment, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-coated surface.

    • Monitor the binding response to determine the kinetics and affinity of ternary complex formation. The "hook effect," where the signal decreases at high PROTAC concentrations due to the formation of binary complexes, is often observed.[11][12]

  • Alternative Methods: Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and cell-based NanoBRET assays can also be employed.[11][12]

Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[13]

  • Methodology (In Vitro Ubiquitination Assay):

    • Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ATP, and biotinylated ubiquitin in a reaction buffer.

    • Add the PROTAC at various concentrations.

    • Incubate the reaction mixture to allow for ubiquitination.

    • Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-target protein antibody or streptavidin-HRP for detecting biotinylated ubiquitin.[13][14] Commercially available kits provide a high-throughput format for this assay.[15][16]

Protein Degradation Assay

The ultimate measure of a PROTAC's efficacy is the extent of target protein degradation in a cellular context.[17]

  • Methodology (Western Blot):

    • Cell Culture and Treatment: Culture the desired cell line to approximately 80-90% confluency. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

    • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, the DC50 and Dmax values can be determined.[17]

Proteomics Analysis for Selectivity

To assess the specificity of a PROTAC, a global proteomics approach is used to identify off-target degradation.[18][19]

  • Methodology (TMT-based Quantitative Proteomics):

    • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that achieves significant target degradation (e.g., near the DC50 or Dmax) and a vehicle control.

    • Protein Digestion and Labeling: Extract proteins and digest them into peptides using trypsin. Label the peptides from different treatment conditions with isobaric Tandem Mass Tags (TMT).

    • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Process the raw mass spectrometry data using proteomics analysis software. Identify and quantify proteins across all samples. Proteins with significantly altered abundance in the PROTAC-treated samples compared to the control are identified as potential on- or off-targets.[18]

Conclusion

The selection of an E3 ligase ligand is a critical, multi-faceted decision in the design of a PROTAC, with no single option being universally superior.[2] CRBN and VHL remain the most utilized E3 ligases, each presenting a unique profile of advantages and disadvantages.[2][] The expanding repertoire of ligands for other E3 ligases, such as IAPs and MDM2, provides valuable alternatives, especially for targets that are challenging for the more established recruiters.[2] A thorough understanding of the characteristics of each E3 ligase-ligand pair, combined with rigorous experimental validation using standardized protocols, is paramount for the successful development of potent and selective protein degraders. This guide provides a foundational framework to assist researchers in making strategic decisions in this dynamic and promising field of drug discovery.

References

Navigating the In Vivo Landscape: A Comparative Guide to PEG Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly influences the in vivo performance of therapeutic conjugates. This guide provides an objective comparison of various PEG linkers, supported by experimental data, to facilitate the rational design of next-generation drug delivery systems.

The in vivo fate of a therapeutic agent—its stability, circulation time, and target accumulation—is intricately linked to the properties of its PEG linker. The length, architecture (linear vs. branched), and cleavage characteristics of the PEG chain can be strategically manipulated to optimize pharmacokinetic and pharmacodynamic profiles. This guide delves into the key performance indicators of PEG linkers, presenting a synthesis of experimental findings to inform your selection process.

Comparative Analysis of PEG Linker Performance

The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker attributes on key in vivo performance metrics.

Table 1: Impact of PEG Linker Length on Pharmacokinetics
Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[1][2]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[1][2]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[1][2]
Recombinant Human TIMP-120 kDaExtended plasma half-life from 1.1 hours to 28 hours.[3]
Table 2: Influence of PEG Linker Length on Tumor Accumulation and Efficacy
Molecule TypePEG Linker LengthKey Efficacy/Biodistribution FindingReference
Folate-Linked Liposomal Doxorubicin2 kDa, 5 kDa, 10 kDaTumor accumulation significantly increased with increasing PEG linker length. The 10 kDa linker resulted in a >40% reduction in tumor size compared to the 2 kDa and 5 kDa linkers.[4][5][6][7]
Gold NanoparticlesNot specifiedAccumulated primarily in the liver and spleen, where they remained for up to 28 days.[8][9][10][11]
Affibody-Drug Conjugate10 kDaDespite a 22.5-fold reduction in in vitro cytotoxicity compared to no PEG, the prolonged half-life resulted in the most ideal tumor therapeutic ability in an animal model.[1][2]
Table 3: Comparison of Linear vs. Branched PEG Linkers
PropertyLinear PEG LinkersBranched PEG LinkersReference
Structure Single chain of ethylene (B1197577) glycol units.Multiple PEG arms extending from a central core.[12][13][]
Payload Capacity Typically lower.Higher, allowing for multivalent conjugation.[13][15]
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.Can lead to a longer in vivo half-life due to a larger hydrodynamic radius and reduced renal clearance.[12][15]
Steric Hindrance Minimal, which can be ideal for site-specific conjugation.Increased steric hindrance may sometimes negatively impact binding affinity.[12]
Table 4: Cleavable vs. Non-Cleavable PEG Linkers
FeatureCleavable PEG LinkersNon-Cleavable PEG LinkersReference
Payload Release Designed to release the payload in response to specific stimuli in the target microenvironment (e.g., pH, enzymes).Rely on the degradation of the entire conjugate, typically within the lysosome, to release the payload.[16][17][18]
Plasma Stability Can be susceptible to premature cleavage in circulation.Generally exhibit higher plasma stability.
Therapeutic Window May offer a larger therapeutic window by concentrating the active drug at the target site.Can also provide a large therapeutic window due to their stability.
Off-Target Toxicity Premature cleavage can lead to off-target toxicity.Reduced risk of off-target toxicity due to stable linkage.[16]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate fundamental structures and workflows.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker L_Start Functional Group A L_PEG -(CH2CH2O)n- L_Start->L_PEG L_End Functional Group B L_PEG->L_End B_Core Core B_PEG1 -(CH2CH2O)n- B_Core->B_PEG1 B_PEG2 -(CH2CH2O)n- B_Core->B_PEG2 B_PEG3 -(CH2CH2O)n- B_Core->B_PEG3 B_End1 Functional Group B_PEG1->B_End1 B_End2 Functional Group B_PEG2->B_End2 B_End3 Functional Group B_PEG3->B_End3

Caption: Structural comparison of linear and branched PEG linkers.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway C_ADC Antibody-Drug Conjugate (ADC) in Circulation C_Target Target Cell C_ADC->C_Target C_Internalization Internalization C_Target->C_Internalization C_Cleavage Linker Cleavage (e.g., low pH, enzymes) C_Internalization->C_Cleavage C_Release Payload Release C_Cleavage->C_Release C_Effect Therapeutic Effect C_Release->C_Effect NC_ADC Antibody-Drug Conjugate (ADC) in Circulation NC_Target Target Cell NC_ADC->NC_Target NC_Internalization Internalization NC_Target->NC_Internalization NC_Lysosome Lysosomal Degradation of Antibody NC_Internalization->NC_Lysosome NC_Release Payload-Linker-Amino Acid Complex Release NC_Lysosome->NC_Release NC_Effect Therapeutic Effect NC_Release->NC_Effect

Caption: Signaling pathways for cleavable and non-cleavable linkers.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PEG linker performance in vivo. The following are generalized protocols for key experiments.

Pharmacokinetic Analysis

Objective: To determine the circulation half-life, clearance rate, and overall exposure (Area Under the Curve - AUC) of a PEGylated conjugate.

Animal Model: Typically mice or rats.

Procedure:

  • Administer the PEGylated conjugate intravenously (i.v.) at a specific dose.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr) post-injection.[19]

  • Process the blood samples to obtain plasma or serum.

  • Quantify the concentration of the conjugate in the plasma/serum using a suitable analytical method (e.g., ELISA for protein conjugates, LC-MS for small molecule conjugates).

  • Plot the concentration-time data and perform pharmacokinetic modeling to calculate parameters such as half-life (t½), clearance (CL), and AUC.[20]

Biodistribution Study

Objective: To determine the tissue and organ distribution of the PEGylated conjugate over time.

Animal Model: Typically mice or rats.

Procedure:

  • Administer the PEGylated conjugate (often radiolabeled or fluorescently tagged for easier detection) intravenously.

  • At various time points post-administration, euthanize cohorts of animals.

  • Harvest major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs).[8][9][10][11]

  • Homogenize the tissues and measure the amount of conjugate in each sample using an appropriate detection method (e.g., gamma counter for radiolabeled conjugates, fluorescence imaging for fluorescently tagged conjugates).

  • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[21]

In Vivo Efficacy (Antitumor) Study

Objective: To evaluate the therapeutic efficacy of a PEGylated anti-cancer agent.

Animal Model: Typically immunodeficient mice bearing human tumor xenografts.

Procedure:

  • Inoculate mice with cancer cells to establish tumors.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[19]

  • Administer the PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control according to a defined dosing schedule.

  • Monitor tumor growth by measuring tumor volume regularly (e.g., 2-3 times per week).[19]

  • Record animal body weights as an indicator of toxicity.

  • At the end of the study, calculate tumor growth inhibition (TGI) to assess efficacy.

start Start tumor_inoculation Tumor Cell Inoculation start->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing Schedule data_analysis Data Analysis (Tumor Growth Inhibition) monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vivo efficacy study.

Conclusion

The in vivo performance of a PEG linker is a multifactorial equation. Longer PEG chains generally enhance circulation half-life and can improve tumor accumulation, though they may decrease in vitro potency.[1][22] Branched architectures can offer advantages in terms of higher drug loading and prolonged circulation, while the choice between cleavable and non-cleavable linkers dictates the mechanism and site of payload release.[12][16] The optimal PEG linker is not a one-size-fits-all solution but rather is dependent on the specific antibody, payload, and therapeutic application. The experimental data and protocols presented in this guide provide a foundational framework for making informed decisions in the design and evaluation of PEGylated therapeutics, ultimately paving the way for the development of safer and more effective treatments.

References

The Linker's Dilemma: A Comparative Guide to Benzyl-PEG14-t-butyl-ester and Alkyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thoughtful design of a Proteolysis Targeting Chimera (PROTAC) is a critical exercise in balancing numerous molecular properties to achieve potent and selective protein degradation. The linker, the bridge between the target-engaging warhead and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's success. This guide provides an in-depth comparison of two prominent linker classes: the flexible, hydrophilic Benzyl-PEG14-t-butyl-ester and the more hydrophobic, rigid alkyl linkers, supported by experimental data and detailed protocols.

Executive Summary

The choice between a PEG-based linker, such as this compound, and a classic alkyl linker is a pivotal decision in PROTAC design, with significant implications for a degrader's physicochemical properties, cellular permeability, metabolic stability, and ultimately, its degradation efficacy. PEG linkers are renowned for enhancing solubility and are synthetically versatile.[1][2] The inclusion of a benzyl (B1604629) group in a PEG linker can provide conformational rigidity and facilitate beneficial pi-stacking interactions within the ternary complex.[3][4] In contrast, alkyl linkers are prized for their potential to improve membrane permeability and metabolic stability due to their hydrophobic nature.[] However, this hydrophobicity can compromise aqueous solubility.[2] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation.[1]

At a Glance: this compound vs. Alkyl Linkers

FeatureThis compound LinkerAlkyl Linker
Composition Polyethylene glycol chain with a benzyl group and a t-butyl ester terminus.Saturated or unsaturated hydrocarbon chain.[2]
Flexibility Generally flexible due to the PEG chain, with some rigidity from the benzyl group.[3][]Can range from flexible to rigid depending on the inclusion of cyclic or unsaturated moieties.[1]
Solubility High aqueous solubility due to the hydrophilic PEG component.[]Generally lower aqueous solubility due to hydrophobicity.[]
Permeability Can have lower passive permeability due to higher polarity.[]Generally higher passive membrane permeability.[]
Metabolic Stability PEG chains can be susceptible to oxidative metabolism.[2]Generally more metabolically stable.[]
Ternary Complex Formation Flexibility can accommodate various protein-protein orientations; the benzyl group can offer stabilizing interactions.[3][7]Can be highly effective if the length and geometry are optimal for the specific protein pair.
Synthetic Accessibility Readily synthesized from commercially available building blocks.[3]Synthetically straightforward with well-established chemical methods.[3]

Performance Data: A Comparative Overview

Table 1: Impact of Linker Composition on PROTAC Performance for BRD4 Degradation

PROTACLinker TypeE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
MZ1PEGVHLHeLa~25-125>90[3]
ARV-825PEGCRBNRS4;11<1>95[3]
dBET1PEGCRBNMV4;11<1>95[3]
Compound with Alkyl LinkerAlkylVHL/CRBNHEK293TConcentration-dependent degradationNot specified[3]

Note: The data presented is a compilation from various sources and should be interpreted as illustrative of general trends rather than a direct comparison.

In one instance, the replacement of a nine-atom alkyl chain with three PEG units resulted in weaker degradation of the target protein, suggesting that in some contexts, the hydrophilicity of PEG can be detrimental to PROTAC activity.[3] Conversely, numerous highly potent PROTACs, such as MZ1 and ARV-825, utilize PEG linkers to achieve effective degradation of the BET family of proteins.[3]

The Role of the Benzyl Group

The inclusion of a benzyl group within a PEG linker, as in this compound, is a strategic design choice. The aromatic ring introduces a degree of rigidity to the otherwise flexible PEG chain.[3] This can help to pre-organize the PROTAC into a conformation that is more favorable for forming a stable and productive ternary complex.[3] Furthermore, the benzyl group can engage in pi-stacking interactions with aromatic residues, such as tyrosine, on the surface of the E3 ligase or the target protein, further stabilizing the ternary complex.[3][4]

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed protocols for key assays to compare the performance of different linkers.

Western Blot for Determination of DC50 and Dmax

This is the standard method for quantifying target protein degradation.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound.[8][9][10]

Protocol:

  • Preparation of Lipid Mixture: Prepare a solution of 1% lecithin (B1663433) in dodecane.

  • Coating the Donor Plate: Add 5 µL of the lecithin/dodecane solution to the membrane of each well of a 96-well donor plate.

  • Preparation of Solutions: Prepare a 10 mM stock solution of the PROTAC in DMSO. Dilute the PROTAC to a final concentration of 10 µM in PBS with 5% DMSO.

  • Assay Setup: Add 300 µL of PBS with 5% DMSO to each well of a 96-well acceptor plate. Add 150 µL of the diluted PROTAC solution to the donor plate wells.

  • Incubation: Carefully place the donor plate on top of the acceptor plate and incubate for 16-20 hours in a humidified chamber.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Papp) can then be calculated.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.[11][12]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, combine phosphate (B84403) buffer (pH 7.4), the PROTAC (final concentration of 1 µM), and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH regenerating system.

  • Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent PROTAC remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t1/2) of the PROTAC.

Visualizing the Logic of PROTAC Development

Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Comparison_Workflow cluster_design Linker Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Linker_A This compound PROTAC Permeability Permeability Assay (PAMPA) Linker_A->Permeability Stability Metabolic Stability Assay Linker_A->Stability Degradation Degradation Assay (Western Blot) Linker_A->Degradation Linker_B Alkyl Linker PROTAC Linker_B->Permeability Linker_B->Stability Linker_B->Degradation Papp Papp Permeability->Papp T_half t1/2 Stability->T_half DC50_Dmax DC50 & Dmax Degradation->DC50_Dmax

Caption: Experimental workflow for comparing linker performance.

Conclusion

The selection of a linker is a multi-parameter optimization problem in PROTAC design. This compound offers the advantages of high solubility and synthetic flexibility, with the benzyl group providing conformational constraint and potential for stabilizing interactions. Alkyl linkers, on the other hand, can confer superior membrane permeability and metabolic stability, which are crucial for in vivo applications. The optimal choice is not universal but is dictated by the specific biological system and the desired properties of the final PROTAC molecule. A systematic evaluation of a diverse set of linkers, using the robust experimental protocols outlined in this guide, is essential for identifying the most effective degrader for a given therapeutic target.

References

A Researcher's Guide to Target Engagement Assays: CETSA vs. Fluorescence-Based and Radioligand Binding Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of three prominent techniques for measuring target engagement: the Cellular Thermal Shift Assay (CETSA), fluorescence-based assays, and traditional radioligand binding assays. We will delve into the principles of each method, present a comparative analysis of their performance, and provide detailed experimental protocols to assist in selecting the most appropriate assay for your research needs.

The central principle underlying many target engagement assays is the concept of ligand-induced stabilization. When a small molecule drug binds to its protein target, it can alter the protein's stability, making it more or less susceptible to denaturation by heat or degradation by proteases. CETSA, in particular, leverages this phenomenon to provide a label-free measure of target engagement in a physiologically relevant setting.

The Principle of Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly assesses the interaction between a drug and its protein target in intact cells or tissue lysates. The fundamental principle is that the binding of a ligand increases the thermal stability of the target protein. When cells or cell lysates are heated, proteins begin to denature and aggregate. However, proteins that are bound to a stabilizing ligand will resist this heat-induced denaturation to a greater extent and remain soluble at higher temperatures. By measuring the amount of soluble target protein at different temperatures, a "melting curve" can be generated. A shift in this curve in the presence of a compound is indicative of target engagement.

Principle of Cellular Thermal Shift Assay (CETSA) cluster_0 No Ligand (Control) cluster_1 With Ligand cluster_2 Detection Untreated_Protein Target Protein Heat_Untreated Heat Application Untreated_Protein->Heat_Untreated Denatured_Untreated Denatured & Aggregated Protein Heat_Untreated->Denatured_Untreated Western_Blot Western Blot / MS Denatured_Untreated->Western_Blot Low Signal Treated_Protein Target Protein + Ligand Heat_Treated Heat Application Treated_Protein->Heat_Treated Stable_Treated Stabilized & Soluble Protein Heat_Treated->Stable_Treated Stable_Treated->Western_Blot High Signal

Figure 1: The core principle of CETSA.

Comparative Analysis of Target Engagement Assays

Choosing the right target engagement assay depends on various factors, including the nature of the target, the availability of reagents, desired throughput, and the specific research question. The following table provides a comparative overview of CETSA, fluorescence-based assays (such as Fluorescence Polarization), and radioligand binding assays.

FeatureCellular Thermal Shift Assay (CETSA)Fluorescence-Based Assays (e.g., FP, FRET)Radioligand Binding Assays
Principle Ligand-induced thermal stabilization of the target protein.[1][2]Measures changes in fluorescence properties (e.g., polarization, energy transfer) upon ligand binding.Competitive or direct binding of a radiolabeled ligand to the target.[3]
Labeling Requirement Label-free for both compound and endogenous target.[1]Requires a fluorescently labeled probe (tracer) or genetically encoded fluorescent proteins.Requires a radiolabeled ligand.
Cellular Context Can be performed in intact cells, cell lysates, and tissues, providing high physiological relevance.[4][5]Typically performed with purified proteins or in cell lysates; some specialized techniques for live cells.Traditionally performed on membrane preparations or purified receptors, with adaptations for whole cells.[1][3]
Throughput Low to medium for Western Blot-based detection; high-throughput formats (e.g., AlphaLISA, NanoBRET) are available.[6][7]Generally high-throughput and amenable to automation.Medium to high-throughput, especially with filtration or scintillation proximity assay (SPA) formats.
Quantitative Nature Can provide quantitative data on compound potency (EC50) through Isothermal Dose-Response Fingerprinting (ITDRF).[4]Provides quantitative binding affinity (Kd, Ki) and potency (IC50) data.Considered the "gold standard" for quantitative binding affinity (Kd, Ki) and receptor density (Bmax) determination.[3]
Advantages - High physiological relevance - No modification of compound or target required - Applicable to a wide range of soluble and some membrane proteins - Can be used for in vivo target engagement studies.[7]- High sensitivity and precision - Homogeneous assay formats (mix-and-read) - Real-time kinetic measurements possible.- High sensitivity and specificity - Well-established and robust methodology - Minimal interference from compound autofluorescence.
Disadvantages - Some ligand-protein interactions may not result in a significant thermal shift (potential for false negatives) - Western blot detection is labor-intensive and semi-quantitative - High-throughput formats may require target modification.[2][4]- Requires synthesis of a fluorescent probe, which may alter binding properties - Potential for interference from fluorescent compounds - Indirect measurement of binding.- Use of radioactive materials requires specialized licenses, handling, and disposal - Potential for radioligand to alter binding affinity - Health and safety concerns.
Example Quantitative Data PARP1 (ITDRF-CETSA): - Olaparib EC50: ~10 nM B-Raf (CETSA HT): - Dabrafenib EC50: ~50 nMPARP1 (FP Assay): - Olaparib IC50: ~1 nM H1R (Fluorescent Ligand): - Mepyramine Ki: ~2 nMH1R (Radioligand Binding): - [3H]Mepyramine Kd: ~1.5 nM GPCRs (Radioligand Binding): - Various ligands with Kd values in the pM to µM range.[8][9]

Note: The quantitative data presented are illustrative and sourced from different studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Workflows and Protocols

To provide a practical understanding of how these assays are performed, we have outlined the general workflow for each technique and provided detailed, step-by-step protocols for key experiments.

Cellular Thermal Shift Assay (CETSA) Workflow

The workflow for a typical Western Blot-based CETSA experiment involves several key steps, from cell treatment to data analysis.

CETSA Experimental Workflow A 1. Cell Culture & Treatment (Incubate cells with compound or vehicle) B 2. Heat Challenge (Aliquot cells and heat at different temperatures) A->B C 3. Cell Lysis (e.g., freeze-thaw cycles) B->C D 4. Separation of Soluble Fraction (Centrifugation to pellet aggregates) C->D E 5. Protein Quantification (e.g., BCA assay) D->E F 6. Western Blotting (SDS-PAGE and immunoblotting for target protein) E->F G 7. Data Analysis (Quantify band intensities and plot melting curves) F->G

Figure 2: A generalized workflow for a Western Blot-based CETSA experiment.

Detailed Experimental Protocols

This protocol is adapted for determining the thermal melt curve of a target protein in intact cells.

Materials:

  • Cell culture reagents

  • Compound of interest dissolved in a suitable vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Thermal cycler

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of the compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS to a known concentration.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler for a set duration (e.g., 3 minutes) across a range of temperatures (e.g., 40-70°C in 3°C increments).[10]

    • After heating, cool the samples to room temperature.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and incubating on ice, followed by vortexing. Alternatively, perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.[10]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the intensity at the lowest temperature.

    • Plot the relative protein amount against temperature to generate the melting curves for both the vehicle- and compound-treated samples. A shift in the curve indicates target engagement.

This protocol outlines a typical FP competition assay to determine the IC50 of an unlabeled compound.

Materials:

  • Purified target protein

  • Fluorescently labeled ligand (tracer)

  • Unlabeled test compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein in assay buffer.

    • Prepare a stock solution of the fluorescent tracer in assay buffer.

    • Prepare a serial dilution of the unlabeled test compound in assay buffer.

  • Assay Setup:

    • Add a fixed concentration of the target protein to each well of the 384-well plate (except for control wells for tracer alone).

    • Add the serially diluted unlabeled compound to the wells.

    • Add a fixed concentration of the fluorescent tracer to all wells. The final concentration of the tracer should be well below its Kd for the target protein.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization in millipolarization units (mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Plot the mP values against the logarithm of the unlabeled compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the bound tracer.

This protocol describes a filtration-based radioligand binding assay on intact cells to determine the Ki of a competing unlabeled ligand.

Materials:

  • Cultured cells expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

  • Unlabeled test compound

  • Binding buffer (e.g., HBSS with 20 mM HEPES)

  • Wash buffer (ice-cold binding buffer)

  • Cell scraper

  • 96-well filter plates (e.g., GF/C)

  • Vacuum manifold

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation:

    • Culture cells to near confluency in appropriate multi-well plates.

    • On the day of the assay, aspirate the culture medium and wash the cells gently with binding buffer.

  • Competition Binding:

    • Prepare a serial dilution of the unlabeled test compound in binding buffer.

    • To the appropriate wells, add the binding buffer containing a fixed concentration of the radiolabeled ligand (typically at or below its Kd) and the varying concentrations of the unlabeled compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plates at the desired temperature (e.g., 37°C or room temperature) for a time sufficient to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapidly aspirating the incubation medium and washing the cells with ice-cold wash buffer.

    • Lyse the cells and transfer the lysate to a 96-well filter plate that has been pre-soaked with a blocking agent (e.g., polyethyleneimine).

    • Apply a vacuum to the manifold to filter the contents of the wells, trapping the receptor-bound radioligand on the filter.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The selection of a target engagement assay is a critical decision in the drug discovery process. CETSA offers the unparalleled advantage of measuring drug-target interactions in a label-free manner within the native cellular environment, providing a high degree of physiological relevance.[4][5] Fluorescence-based assays, on the other hand, provide a high-throughput and sensitive platform for quantitative binding studies, particularly in biochemical settings. Radioligand binding assays remain the gold standard for their robustness and direct quantification of binding affinity, despite the challenges associated with handling radioactive materials.

By understanding the principles, advantages, and limitations of each method, and by following well-defined experimental protocols, researchers can confidently select and implement the most appropriate assay to validate the target engagement of their compounds, ultimately accelerating the development of new and effective therapeutics.

References

Comparative Efficacy of PROTACs Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimera (PROTAC) efficacy across various cell lines. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to aid in the rational design and evaluation of these novel therapeutics.

PROTACs represent a paradigm shift in targeted therapy, mediating the degradation of specific proteins rather than simple inhibition. Their efficacy, however, can be highly dependent on the cellular context. Factors such as the expression levels of the target protein and the specific E3 ubiquitin ligase recruited, as well as the overall cellular machinery, can significantly influence the potency and maximal degradation (Dmax) of a given PROTAC. This guide offers a comparative analysis of prominent PROTACs to illuminate these cell line-specific differences.

Data Presentation: Quantitative Comparison of PROTAC Efficacy

The following tables summarize the degradation (DC50 and Dmax) and anti-proliferative (IC50) activities of several well-characterized PROTACs in various cancer cell lines.

BRD4-Targeting PROTACs: MZ1 (VHL-recruiting) and dBET1 (CRBN-recruiting)

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a prime target in oncology. MZ1 and dBET1 are two of the most studied BRD4-targeting PROTACs, differing in the E3 ligase they recruit.

PROTACTarget ProteinE3 Ligase RecruitedCell LineCancer TypeDC50 (nM)Dmax (%)IC50 (nM)Reference(s)
MZ1 BRD4VHLH661Non-Small Cell Lung Cancer8>90%-[1][2]
BRD4VHLH838Non-Small Cell Lung Cancer23>90%-[2]
BRD4VHLHeLaCervical Cancer< 100Complete Degradation-[3][4]
BRD4VHLMV4-11Acute Myeloid Leukemia--11.3[4]
BRD4VHLEOL1Eosinophilic Leukemia--1.5[4]
BRD4VHLHL-60Acute Promyelocytic Leukemia--1.5[4]
dBET1 BRD4Cereblon (CRBN)A549Non-Small Cell Lung Cancer--12300[5]
BRD4Cereblon (CRBN)HEK293Human Embryonic Kidney--56[5]
BRD4Cereblon (CRBN)MM1.SMultiple Myeloma->90%-[5]
BRD4Cereblon (CRBN)MOLM-13Acute Myeloid Leukemia->90%-[5]
BRD4Cereblon (CRBN)MV4-11Acute Myeloid Leukemia< 1>90%-[5]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific experimental conditions, including treatment time.

Androgen Receptor (AR)-Targeting PROTAC: ARV-110 (Bavdegalutamide)

The androgen receptor is a critical driver of prostate cancer. ARV-110 is a clinical-stage PROTAC targeting AR for degradation.[6]

PROTACTarget ProteinE3 Ligase RecruitedCell LineCancer TypeDC50 (nM)Dmax (%)Reference(s)
ARV-110 Androgen Receptor (AR)Cereblon (CRBN)LNCaPProstate Cancer< 1>90%[7][8][9]
Androgen Receptor (AR)Cereblon (CRBN)VCaPProstate Cancer< 1>90%[7][8][9]
Androgen Receptor (AR)Cereblon (CRBN)Prostate Cancer PDX modelsProstate Cancer->90%[7][8]

ARV-110 has been shown to effectively degrade wild-type AR and clinically relevant mutant AR proteins.[6][7] In various prostate cancer cell lines, ARV-110 can degrade 95-98% of ARs.[10]

Dual PI3K/mTOR-Targeting PROTAC: GP262

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer. GP262 is a novel PROTAC that simultaneously targets both PI3K and mTOR for degradation.[11]

PROTACTarget Protein(s)E3 Ligase RecruitedCell LineCancer TypeDC50 (nM)Dmax (%)IC50 (nM)Reference(s)
GP262 p110α (PI3K)VHLMDA-MB-231Breast Cancer227.471.3%68.0[11]
p110γ (PI3K)VHLMDA-MB-231Breast Cancer42.2388.6%68.0[11]
mTORVHLMDA-MB-231Breast Cancer45.474.9%68.0[11]
PI3K/mTORVHLMCF-7Breast CancerPotent Degradation-161.6[11]
PI3K/mTORVHLMDA-MB-361Breast Cancer--124.2[12]
PI3KγVHLTHP-1Acute Myeloid Leukemia88.4>70%48.3[11]
PI3K/mTORVHLOCI-AML3Acute Myeloid Leukemia--44.3[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of PROTAC efficacy studies.

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC of interest (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (against target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.1%. Include a vehicle-only control.

  • Incubation: Incubate the cells with the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples and then load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[13]

Protocol 2: Cell Viability Assays (IC50 Determination)

These assays assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Method A: MTT Assay [14][15][16][17]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations as described for the Western blot protocol. Incubate for a longer duration, typically 48 to 72 hours.

  • MTT Incubation: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, calculate cell viability as a percentage of the vehicle-treated control, and plot the results to determine the IC50 value.[13]

Method B: CellTiter-Glo® Luminescent Cell Viability Assay [14][15][18]

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the PROTAC as described above.

  • Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Luminescence Reading: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by the discussed PROTACs and a general experimental workflow for their evaluation.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_CellularMachinery Cellular Machinery cluster_Process Degradation Process PROTAC PROTAC Warhead Target-binding Ligand (Warhead) Linker Linker E3_Ligand E3 Ligase Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI Protein of Interest (POI) Warhead->POI Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_assays Efficacy Assessment cluster_data_analysis Data Analysis start Start cell_culture Cell Line Selection & Culture start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment western_blot Western Blot (Protein Degradation) protac_treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) protac_treatment->viability_assay dc50_dmax Calculate DC50 & Dmax western_blot->dc50_dmax ic50 Calculate IC50 viability_assay->ic50 end Comparative Analysis dc50_dmax->end ic50->end

Experimental workflow for comparing PROTAC efficacy.

BRD4_cMyc_Pathway PROTAC BRD4 PROTAC (e.g., MZ1, dBET1) BRD4 BRD4 PROTAC->BRD4 cMyc_Gene c-Myc Gene (Promoter Region) BRD4->cMyc_Gene Binds & Activates Transcription Cell_Proliferation Cell Proliferation & Growth BRD4->Cell_Proliferation Inhibition of Transcription Degradation Proteasomal Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->cMyc_Gene cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation cMyc_Protein->Cell_Proliferation Promotes

BRD4/c-Myc signaling pathway targeted by PROTACs.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Degradation Proteasomal Degradation PI3K->Degradation PROTAC Dual PI3K/mTOR PROTAC (GP262) PROTAC->PI3K Induces mTOR mTOR PROTAC->mTOR PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->mTOR Activates Downstream Downstream Effectors (e.g., 4E-BP1, S6K) mTOR->Downstream Phosphorylates mTOR->Degradation Cell_Growth Cell Growth, Proliferation, Survival Downstream->Cell_Growth Promotes

PI3K/AKT/mTOR pathway targeted by a dual degrader.

References

Safety Operating Guide

Navigating the Disposal of Benzyl-PEG14-t-butyl-ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the dynamic field of drug development, particularly in the synthesis of Proteasome-Targeting Chimeras (PROTACs), the proper management of chemical reagents is a cornerstone of laboratory safety and operational integrity. Benzyl-PEG14-t-butyl-ester, a PROTAC linker belonging to the PEG class, requires careful consideration for its disposal to ensure the safety of personnel and the protection of the environment.[1][2] This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate care within a laboratory setting.

Personal Protective Equipment (PPE): Always wear standard personal protective equipment when handling this and any other laboratory chemical. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the space is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material to contain the substance.

  • Collection: Carefully collect the absorbed material into a clearly labeled, sealable container designated for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound and its contaminated containers is through an accredited hazardous waste management facility.

Waste Categorization: Based on the characteristics of similar compounds, waste containing this compound should be classified as hazardous chemical waste.

Waste Stream Container Type Labeling Requirements Storage Guidelines
Solid Waste (e.g., contaminated gloves, wipes, absorbent material)Sealable, chemically resistant container"Hazardous Waste," "this compound," and any other required institutional hazard information.Store in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Liquid Waste (e.g., unused solutions)Sealable, chemically resistant container"Hazardous Waste," "this compound," and any other required institutional hazard information.Store in a designated, well-ventilated hazardous waste accumulation area, with secondary containment.
Empty Containers Original or appropriate waste container"Empty" or as required by institutional guidelines. Some regulations require empty containers to be managed as hazardous waste.Follow institutional procedures for the disposal of empty chemical containers.

Disposal Workflow:

Figure 1. A step-by-step workflow for the proper disposal of this compound.

Experimental Protocols

While specific experimental data for the disposal of this compound is not available, the general principles of chemical waste management apply. The procedures outlined above are derived from standard laboratory safety protocols for handling and disposing of research chemicals. The core principle is to prevent the release of the chemical into the environment and to ensure that all waste is handled by personnel trained in hazardous waste management. Always refer to your institution's specific protocols for chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.